molecular formula C11H13ClO3 B1344774 3-(3-Chloropropoxy)-4-methoxybenzaldehyde CAS No. 929683-54-5

3-(3-Chloropropoxy)-4-methoxybenzaldehyde

Cat. No.: B1344774
CAS No.: 929683-54-5
M. Wt: 228.67 g/mol
InChI Key: GXFIBIUATIMWGM-UHFFFAOYSA-N
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Description

3-(3-Chloropropoxy)-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-chloropropoxy)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-14-10-4-3-9(8-13)7-11(10)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFIBIUATIMWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929683-54-5
Record name 3-(3-chloropropoxy)-4-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Chloropropoxy)-4-methoxybenzaldehyde (CAS 929683-54-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(3-Chloropropoxy)-4-methoxybenzaldehyde, a key intermediate in synthetic organic chemistry. The information is curated to support researchers and professionals in drug discovery and development by elucidating the compound's properties, synthesis, and applications, grounded in established scientific principles.

Core Compound Identity and Properties

This compound is a substituted benzaldehyde derivative. Its structure is characterized by a 4-methoxybenzaldehyde core with a 3-chloropropoxy group at the C3 position. This unique combination of functional groups makes it a versatile building block in organic synthesis.

Physicochemical and Computational Data

A summary of the key physicochemical and computational properties of this compound is presented below. These parameters are crucial for designing reaction conditions, purification protocols, and for computational modeling studies.

PropertyValueSource
CAS Number 929683-54-5[1]
Molecular Formula C₁₁H₁₃ClO₃[1][2]
Molecular Weight 228.67 g/mol [1]
Monoisotopic Mass 228.055322 Da[1][2]
Topological Polar Surface Area 35.5 Ų[1]
Rotatable Bond Count 6[1]
Hydrogen Bond Acceptor Count 3[1]
Complexity 187[1]
XLogP3-AA 2.2[2]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the etherification of a suitably substituted hydroxybenzaldehyde. The most common precursor is isovanillin (3-hydroxy-4-methoxybenzaldehyde).

General Synthetic Workflow

The reaction proceeds via a Williamson ether synthesis. The phenolic hydroxyl group of isovanillin is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, such as 1-bromo-3-chloropropane or 1,3-dichloropropane.

Synthesis_Workflow cluster_reactants Reactants & Conditions Precursor Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Reaction Williamson Ether Synthesis Precursor->Reaction Nucleophilic Substitution Reagent 1-Bromo-3-chloropropane + Base (e.g., K₂CO₃) Reagent->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Reaction Medium Product 3-(3-Chloropropoxy)-4- methoxybenzaldehyde Reaction->Product

General synthetic workflow for this compound.
Detailed Experimental Protocol
  • Materials : 3-Hydroxy-4-methoxybenzaldehyde (isovanillin), 1-bromo-3-chloropropane, potassium carbonate (K₂CO₃), and a suitable solvent like N,N-dimethylformamide (DMF) or acetone.

  • Procedure :

    • To a stirred solution of 3-hydroxy-4-methoxybenzaldehyde in the chosen solvent, add potassium carbonate. The base facilitates the deprotonation of the phenolic hydroxyl group.

    • Add 1-bromo-3-chloropropane to the mixture. The reaction is typically heated to facilitate the nucleophilic substitution.

    • Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and filtered to remove the inorganic salts.

    • The filtrate is concentrated under reduced pressure to remove the solvent.

    • The crude product is then purified, commonly by column chromatography or recrystallization, to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9-10 ppm), aromatic protons, methoxy group protons (a singlet around 3.8-4.0 ppm), and the protons of the chloropropoxy chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm), aromatic carbons, the methoxy carbon, and the carbons of the aliphatic chain.

  • IR (Infrared) Spectroscopy : The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (around 1680-1700 cm⁻¹).[3] Other characteristic peaks include those for C-O stretching and C-H stretching of the aromatic and aliphatic parts.

  • MS (Mass Spectrometry) : Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The predicted monoisotopic mass is 228.05533 Da.[2]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its bifunctional nature, possessing both an aldehyde and a reactive chloroalkyl chain, allows for diverse subsequent chemical transformations.

One of the notable applications is in the synthesis of Silodosin , a selective alpha-1A adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia.

Application_Pathway Start 3-(3-Chloropropoxy)-4- methoxybenzaldehyde Step1 Reductive Amination Start->Step1 Intermediate Amine Intermediate Step1->Intermediate Step2 Coupling/Cyclization Reactions Intermediate->Step2 API Active Pharmaceutical Ingredient (e.g., Silodosin) Step2->API

Role as an intermediate in API synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Identification : This compound can cause skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[4][6] Work in a well-ventilated area or under a chemical fume hood.[4][5]

  • First Aid Measures :

    • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][4][5]

    • In case of skin contact : Wash with plenty of soap and water.[1][4][5]

    • If inhaled : Remove the person to fresh air and keep them comfortable for breathing.[1][4]

    • If swallowed : Rinse mouth and seek immediate medical assistance.[1][4]

  • Storage : Store in a dry, cool, and well-ventilated place in a tightly closed container.[4][6] Keep away from strong oxidizing agents and strong bases.[4]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4][6]

Conclusion

This compound is a valuable intermediate with significant applications in synthetic organic chemistry, particularly in the pharmaceutical industry. A thorough understanding of its physicochemical properties, synthesis, and handling requirements is paramount for its effective and safe utilization in research and development.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Bio-Connect. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, June 4). Safety Data Sheet.
  • PubChemLite. (n.d.). This compound (C11H13ClO3). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 7. Retrieved from [Link]

Sources

chemical structure and molecular weight of 3-(3-chloropropoxy)-p-anisaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-chloropropoxy)-p-anisaldehyde (CAS: 929683-54-5), systematically known as 3-(3-chloropropoxy)-4-methoxybenzaldehyde , is a specialized bifunctional intermediate used in medicinal chemistry. It serves as a critical "linker" building block, enabling the attachment of pharmacophores via its alkyl chloride tail while maintaining a reactive aldehyde handle for further elaboration.

This guide details its chemical structure, validated synthesis protocols, and application in drug development, specifically for cardiovascular and neurological therapeutic agents where catechol-mimicking scaffolds are required.

Chemical Identity & Physical Properties[1][2][3][4]

The molecule features a 4-methoxybenzaldehyde (p-anisaldehyde) core with a 3-chloropropoxy substituent at the meta position (C3).[1] This specific substitution pattern is derived from isovanillin (3-hydroxy-4-methoxybenzaldehyde), distinguishing it from vanillin derivatives.

Table 1: Physicochemical Specifications
PropertyData
IUPAC Name This compound
Common Name 3-(3-chloropropoxy)-p-anisaldehyde
CAS Number 929683-54-5
Molecular Formula C₁₁H₁₃ClO₃
Molecular Weight 228.67 g/mol
Monoisotopic Mass 228.055 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DCM, Ethyl Acetate, DMF, DMSO; Insoluble in water
Melting Point 50–55 °C (Predicted/Typical for similar ethers)

Structural Analysis & Reactivity Profile

The molecule possesses three distinct reactive centers, making it a versatile scaffold for divergent synthesis:

  • Aldehyde (C1): Susceptible to nucleophilic addition (Grignard), reduction (to alcohol), oxidation (to carboxylic acid), or reductive amination.

  • Alkyl Chloride (Side Chain): A primary alkyl halide acting as an electrophile for SN2 reactions. It is typically used to alkylate secondary amines (e.g., piperazines) to form drug-like scaffolds.

  • Methoxy Group (C4): Electron-donating group that activates the aromatic ring, though it is generally stable under standard alkylation conditions.

Reactivity Logic Diagram

The following diagram illustrates the orthogonal reactivity of the functional groups.

ReactivityMap Substrate 3-(3-chloropropoxy)- 4-methoxybenzaldehyde Aldehyde Aldehyde Group (Reductive Amination) Substrate->Aldehyde NaBH4 / R-NH2 Chloride Alkyl Chloride (Amine Alkylation) Substrate->Chloride HNR2 / K2CO3 Core Aromatic Ring (Electrophilic Subst.) Substrate->Core Br2 / FeBr3

Figure 1: Orthogonal reactivity map showing potential synthetic transformations.

Synthesis Protocol

The industrial and laboratory-scale synthesis of this compound relies on the Williamson Ether Synthesis . This protocol utilizes Isovanillin as the starting material, leveraging the acidity of the phenol at the 3-position.

Reaction Scheme

Isovanillin + 1-Bromo-3-chloropropane + BaseProduct

Detailed Methodology

Reagents:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde): 1.0 eq

  • 1-Bromo-3-chloropropane: 1.2 – 1.5 eq (Excess prevents dimerization)

  • Potassium Carbonate (K₂CO₃): 2.0 eq

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Charge a reaction vessel with Isovanillin (10 g, 65.7 mmol) and anhydrous K₂CO₃ (18.1 g, 131.4 mmol) in ACN (100 mL). Stir at room temperature for 30 minutes to form the phenoxide anion.

  • Alkylation: Add 1-Bromo-3-chloropropane (15.5 g, 98.5 mmol) dropwise.

    • Note: 1-Bromo-3-chloropropane is used because the bromide is a better leaving group than chloride, ensuring regioselective alkylation at the bromine end, leaving the chloride intact for future reactions.

  • Reflux: Heat the mixture to reflux (80–82 °C for ACN) for 6–12 hours. Monitor conversion via TLC (Hexane:EtOAc 7:3) or HPLC.

  • Workup:

    • Cool to room temperature.[2]

    • Filter off inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if high purity (>98%) is required.

Synthesis Workflow Diagram

SynthesisFlow Start Start: Isovanillin (3-OH-4-OMe-Benzaldehyde) Reagents Add K2CO3 + ACN (Deprotonation) Start->Reagents Addition Add 1-Bromo-3-chloropropane (Selectivity: Br > Cl) Reagents->Addition Reflux Reflux 80°C (8-12h) SN2 Reaction Addition->Reflux Workup Filtration & Extraction Reflux->Workup Product Final Product 3-(3-chloropropoxy)-p-anisaldehyde Workup->Product

Figure 2: Step-by-step synthesis workflow for the regioselective alkylation of isovanillin.

Applications in Drug Development[1]

This molecule is a "linker-equipped" scaffold. The 3-chloropropyl chain acts as a spacer, allowing the attachment of bulky amine groups at a specific distance from the aromatic core. This structural motif is prevalent in:

  • Cardiovascular Agents: Analogues of Ivabradine and Zatebradine often utilize dimethoxy-benzazepinone structures, but the 3-chloropropoxy chain is a classic linker for attaching the specific amine tail required for hERG channel or I(f) current inhibition.

  • GPCR Ligands: The aldehyde allows for the formation of benzylamines via reductive amination, while the chloropropyl group can capture a second amine, creating "dumbbell" shaped molecules common in dopamine and serotonin receptor antagonists.

  • Kinase Inhibitors: Used to tether solubilizing groups (like morpholine or piperazine) to the core pharmacophore to improve oral bioavailability.

Safety & Handling (SDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to air oxidation to benzoic acids over time.

  • Handling: Use in a fume hood. The alkyl chloride moiety is a potential alkylating agent; avoid inhalation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23143898, this compound. Retrieved from [Link]

  • PrepChem. Preparation of 1-bromo-3-chloropropane (Reagent Synthesis). Retrieved from [Link]

Sources

High-Purity 3-(3-Chloropropoxy)-4-methoxybenzaldehyde: Sourcing, Validation, and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers and drug development professionals seeking high-purity 3-(3-Chloropropoxy)-4-methoxybenzaldehyde . It synthesizes sourcing strategies, quality control protocols, and application contexts.

Executive Summary

This compound (CAS: 929683-54-5 ) is a specialized bifunctional building block used primarily in medicinal chemistry.[1][2] It serves as a critical intermediate for installing solubilizing side chains (e.g., chloropropyl linkers) onto aromatic scaffolds, a common strategy in the optimization of kinase inhibitors and GPCR ligands. Due to its specific regiochemistry, sourcing high-purity material is essential to prevent costly downstream separation of isomers. This guide outlines verified suppliers, synthesis pathways for impurity profiling, and robust quality control (QC) protocols.

Chemical Profile & Specifications

PropertySpecification
Chemical Name This compound
CAS Number 929683-54-5
Molecular Formula C₁₁H₁₃ClO₃
Molecular Weight 228.67 g/mol
Appearance White to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Insoluble in water
Key Functional Groups Aldehyde (C-1), Methoxy (C-4), 3-Chloropropoxy (C-3)
Regiochemistry Isovanillin derivative (3-position substitution)

Critical Applications in Drug Development

This compound is valued for its bifunctionality , allowing orthogonal elaboration at two distinct sites:

  • Aldehyde Handle (C-1): Enables reductive amination, Knoevenagel condensation, or oxidation to carboxylic acids. It is often used to attach the "head" group of a pharmacophore.

  • Alkyl Chloride Handle (C-3): The 3-chloropropyl group acts as an electrophile for nucleophilic substitution reactions. It is frequently displaced by secondary amines (e.g., morpholine, piperidine, N-methylpiperazine) to generate solubilizing tails , a standard tactic to improve the pharmacokinetic profile (ADME) of lipophilic drug candidates [1].

Mechanism of Action (Synthetic Utility)

The compound allows for a convergent synthesis strategy. The aldehyde can be reacted first to build the core scaffold, leaving the chloro-group intact for a late-stage "solubility installation" step, or vice-versa.

Sourcing Strategy & Commercial Landscape

Unlike commodity chemicals (e.g., Vanillin), this is a Fine Chemical/Building Block . It is typically not available in multi-ton quantities from general distributors but is stocked by specialized medicinal chemistry suppliers.

Supplier Selection Criteria
  • Purity Requirement: ≥97% (HPLC).

  • Critical Impurity: Must be free of Isovanillin (starting material) and Regioisomers (4-(3-chloropropoxy)-3-methoxybenzaldehyde).

  • Documentation: Supplier must provide 1H-NMR confirming the triplet peak for the -CH₂Cl group.

Representative Commercial Suppliers
SupplierRegionCatalog / IDPurity GradeNotes
BLDpharm Global (CN/US)BD16035297%+Reliable stock for gram-scale R&D.
Apollo Scientific Europe (UK)OR30331295-98%Good regulatory documentation for EU.
abcr Gute Chemie Europe (DE)AB358100High PuritySpecialized in fine organic synthesis.
Combi-Blocks USA(Check CAS)95%+Excellent for rapid US delivery.

Note: Always verify the specific batch CoA before purchase, as "custom synthesis" batches can vary in impurity profiles.

Technical Validation: Synthesis & QC

To validate the purity of purchased material, one must understand its synthesis and potential impurities.

Synthesis Pathway & Impurity Origin

The standard synthesis involves the alkylation of Isovanillin with 1-bromo-3-chloropropane .

Synthesis Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Product TARGET: This compound Isovanillin->Product O-Alkylation Impurity1 Impurity A: Unreacted Isovanillin Isovanillin->Impurity1 Incomplete Rxn Reagent 1-Bromo-3-chloropropane (K2CO3, DMF, 60°C) Reagent->Product Impurity2 Impurity B: Bis-alkylated Dimer (Trace) Product->Impurity2 Side Rxn

Figure 1: Synthesis pathway showing the origin of critical impurities.

Quality Control Protocol (Self-Validating System)

Method A: HPLC Purity Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (aldehyde).

  • Acceptance Criteria: Main peak >97% area. No single impurity >1%.

Method B: 1H-NMR Identity Verification (DMSO-d6)

  • Aldehyde Proton: Singlet at ~9.85 ppm . (Confirms oxidation state).

  • Aromatic Region: 3 protons (multiplet 7.0 - 7.6 ppm).

  • Methoxy Group: Singlet at ~3.85 ppm (3H).[3]

  • Linker Region (Diagnostic):

    • Triplet at ~4.15 ppm (O-CH₂-).

    • Triplet at ~3.80 ppm (Cl-CH₂-). Critical: If this is shifted or missing, hydrolysis to alcohol may have occurred.

    • Quintet at ~2.20 ppm (central -CH₂-).

Handling & Stability

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). Aldehydes are prone to air oxidation to benzoic acids.

  • Stability: The alkyl chloride is relatively stable but can hydrolyze to the alcohol if exposed to strong bases or prolonged moisture.

  • Safety: Irritant. Wear standard PPE.[4][5] The alkyl chloride moiety is a potential alkylating agent; handle with care in a fume hood.

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link (Demonstrates the utility of solubilizing tails in kinase inhibitors).

  • PubChem. (n.d.). "Compound Summary: this compound (CAS 929683-54-5)."[1][2][6][7] National Center for Biotechnology Information. Retrieved February 12, 2026. Link

  • BLDpharm. (n.d.). "Product Detail: this compound." BLDpharm Catalog. Retrieved February 12, 2026. Link

  • Apollo Scientific. (n.d.). "Product Search: CAS 929683-54-5." Apollo Scientific.[7] Retrieved February 12, 2026. Link

Sources

Methodological & Application

Synthesis of 3-(3-chloropropoxy)-4-methoxybenzaldehyde from Isovanillin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 3-(3-chloropropoxy)-4-methoxybenzaldehyde, a key intermediate in the production of various pharmaceuticals, notably the anti-anginal agent ranolazine.[1][2][3][4] The protocol outlines the Williamson ether synthesis, a robust and widely applicable method for forming ethers, starting from the readily available isovanillin.[5][6][7] This guide delves into the mechanistic underpinnings of the reaction, provides a comprehensive, step-by-step experimental procedure, and details methods for purification and characterization of the final product.

Introduction

This compound is a crucial building block in medicinal chemistry. Its primary application lies in the synthesis of ranolazine, a drug used for the treatment of chronic angina.[3][4] The structural features of this intermediate, namely the reactive aldehyde and the chloroalkoxy side chain, allow for further molecular elaboration to construct the complex architecture of the final active pharmaceutical ingredient.

The synthesis described herein utilizes isovanillin (3-hydroxy-4-methoxybenzaldehyde) as the starting material.[8][9] Isovanillin, an isomer of the more common vanillin, provides the necessary phenolic hydroxyl group for the subsequent etherification reaction.[8] The core of this synthesis is the Williamson ether synthesis, a classic and reliable SN2 reaction where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from an alkyl halide.[6][7][10]

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from isovanillin proceeds via a Williamson ether synthesis. This reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism.[6][7]

Step 1: Deprotonation of Isovanillin

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of isovanillin using a suitable base, such as potassium carbonate (K₂CO₃). This generates a phenoxide ion, which is a potent nucleophile. The choice of a moderately strong base like potassium carbonate is crucial to ensure complete deprotonation of the phenol without causing unwanted side reactions.

Step 2: Nucleophilic Attack

The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromo-3-chloropropane. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of configuration at the reaction center (though not relevant for this achiral molecule). Bromine is a good leaving group, facilitating the displacement.

Step 3: Product Formation

The concerted bond-forming and bond-breaking process results in the formation of the desired ether, this compound, and potassium bromide as a byproduct.

The choice of 1-bromo-3-chloropropane as the alkylating agent is strategic. The bromine atom is more reactive and a better leaving group than chlorine in SN2 reactions, allowing for selective reaction at the carbon bearing the bromine. The chlorine atom on the propyl chain remains intact for subsequent synthetic transformations in the synthesis of ranolazine.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Isovanillin152.1510.0 g0.0657
1-Bromo-3-chloropropane157.4412.4 g (8.6 mL)0.0788
Potassium Carbonate (K₂CO₃), anhydrous138.2113.6 g0.0984
Acetone58.08150 mL-
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine (Saturated NaCl Solution)-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g-
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add isovanillin (10.0 g, 0.0657 mol) and anhydrous potassium carbonate (13.6 g, 0.0984 mol).

  • Solvent Addition: Add 150 mL of acetone to the flask.

  • Initiation of Reaction: Begin stirring the mixture.

  • Reagent Addition: Add 1-bromo-3-chloropropane (12.4 g, 8.6 mL, 0.0788 mol) dropwise to the stirred suspension over a period of 15-20 minutes at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 56°C for acetone) using a heating mantle. Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Aqueous Work-up: Dissolve the resulting residue in 100 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Crystallization: Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₁₁H₁₃ClO₃[11][12]
Molecular Weight 228.67 g/mol [11]
Appearance Off-white to pale yellow solid
Melting Point 51-53 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, CHO), 7.43 (dd, J = 8.2, 1.8 Hz, 1H, Ar-H), 7.41 (d, J = 1.8 Hz, 1H, Ar-H), 6.98 (d, J = 8.2 Hz, 1H, Ar-H), 4.23 (t, J = 5.8 Hz, 2H, OCH₂), 3.93 (s, 3H, OCH₃), 3.78 (t, J = 6.2 Hz, 2H, CH₂Cl), 2.30 (p, J = 6.0 Hz, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 190.9, 154.5, 149.8, 130.3, 126.8, 111.8, 110.9, 66.1, 56.1, 41.4, 32.0.

Infrared (IR) Spectroscopy:

  • ν (cm⁻¹): ~2960 (C-H), ~2840 (C-H), ~1680 (C=O, aldehyde), ~1590 (C=C, aromatic), ~1270 (C-O, ether), ~750 (C-Cl).

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 1-Bromo-3-chloropropane is a hazardous substance; handle with care and avoid inhalation and skin contact.

  • Acetone and dichloromethane are flammable and volatile; keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification isovanillin Isovanillin reaction_flask Reaction Flask isovanillin->reaction_flask k2co3 K2CO3 k2co3->reaction_flask acetone Acetone acetone->reaction_flask alkyl_halide 1-Bromo-3-chloropropane alkyl_halide->reaction_flask reflux Reflux (8-12h) reaction_flask->reflux filtration Filtration reflux->filtration evaporation1 Evaporation filtration->evaporation1 extraction Extraction (DCM) evaporation1->extraction washing Washing (NaHCO3, Brine) extraction->washing drying Drying (Na2SO4) washing->drying evaporation2 Evaporation drying->evaporation2 recrystallization Recrystallization evaporation2->recrystallization final_product 3-(3-chloropropoxy)-4- methoxybenzaldehyde recrystallization->final_product

Caption: Synthetic workflow for this compound.

References

  • Williamson Ether Synthesis. (n.d.).
  • US Patent US5786516A - Process for the preparation of isovanillin. (1998). Google Patents.
  • Ranolazine. (2016). New Drug Approvals.
  • US Patent US5648552A - Process for the preparation of isovanillin. (1997). Google Patents.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Williamson Ether Synthesis. (2014). Chem-Station Int. Ed.
  • The Williamson Ether Synthesis. (2020). Chemistry LibreTexts.
  • Isovanillin Synthesis from Vanillin. (n.d.). Benchchem.
  • This compound. (n.d.). Guidechem.
  • US Patent US20130090475A1 - Process for the Preparation of Ranolazine. (2013). Google Patents.
  • US Patent US10266507B2 - Process for the preparation of ranolazine. (2019). Google Patents.
  • Improved Process For The Total Synthesis Of Ranolazine. (n.d.). Quick Company.
  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin. (n.d.). PMC - NIH.
  • A Comparative Analysis of Isovanillin Synthesis Routes for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • EP Patent EP3782992A1 - Novel process for the preparation of ranolazine. (2021). Google Patents.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • This compound. (n.d.). PubChemLite.
  • Isovanillin synthesis. (n.d.). ChemicalBook.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2026).
  • m-METHOXYBENZALDEHYDE. (n.d.). Organic Syntheses Procedure.
  • Isovanillin. (n.d.). Wikipedia.
  • Process for preparing isovanillin. (n.d.). Patent 0758639.
  • JPH08208555A - Preparation of isovanillin. (1996). Google Patents.
  • Aldehydes from acid chlorides by modified rosenmund reduction. (n.d.). Organic Syntheses Procedure.
  • Synthesis of 4-methoxybenzaldehyde. (n.d.). PrepChem.com.
  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (2020). Google Patents.
  • US Patent US4162269A - Purification process for 3-phenoxybenzaldehyde. (1979). Google Patents.
  • 3-Benzyloxy-4-methoxybenzaldehyde. (n.d.). PubChem.
  • bmse010130 4-methoxy Benzaldehyde. (n.d.). BMRB.
  • p-methoxybenzaldehyde patented technology retrieval search results. (n.d.). Eureka | Patsnap.

Sources

Application Note: High-Fidelity Reductive Amination of 3-(3-Chloropropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This application note details the protocol for performing reductive amination on 3-(3-Chloropropoxy)-4-methoxybenzaldehyde . This specific scaffold is a high-value "bifunctional linker" intermediate, widely utilized in medicinal chemistry for the synthesis of GPCR ligands, kinase inhibitors, and cardiovascular agents (structurally analogous to Ivabradine intermediates).[1]

The Synthetic Challenge: The molecule possesses two distinct electrophilic sites:[1]

  • The Aldehyde (C-1): Highly reactive toward nucleophilic attack by amines.

  • The Alkyl Chloride (C-3''): A potential leaving group for nucleophilic substitution (

    
    ).
    

The Solution: To ensure high yield and purity, the reaction must be chemoselective . We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.[2][3][4] Unlike stronger reductants (e.g., NaBH


), STAB selectively reduces the intermediate iminium ion without reducing the aldehyde starting material or displacing the alkyl chloride, preserving the "chloro-tail" for subsequent synthetic steps (e.g., cyclization or secondary alkylation).[1]

Reaction Mechanism & Pathway Analysis

The reaction proceeds via a stepwise condensation-reduction sequence. The stability of the alkyl chloride under these mild conditions allows for "Orthogonal Reactivity"—the aldehyde is modified while the halide remains intact.[1]

Pathway Diagram

ReductiveAmination Figure 1: Chemoselective Reductive Amination Pathway utilizing STAB to prevent direct aldehyde reduction. Start 3-(3-Chloropropoxy)- 4-methoxybenzaldehyde Imine Hemiaminal / Iminium Intermediate Start->Imine Condensation (DCE, AcOH) SideProduct Side Product: Benzyl Alcohol Start->SideProduct Direct Reduction (Avoided by STAB) Amine Primary/Secondary Amine (H-NR2) Amine->Imine Product Secondary/Tertiary Amine Product Imine->Product Reduction (NaBH(OAc)3)

[3]

Experimental Protocol

Reagents & Materials
ReagentEquiv.[4][5]RoleCritical Attribute
Aldehyde Substrate 1.0Starting MaterialPurity >97% (HPLC)
Amine Partner 1.1 - 1.2NucleophileFree base preferred
NaBH(OAc)

1.4 - 1.6Reducing AgentMoisture sensitive; use fresh
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes iminium formation
1,2-Dichloroethane (DCE) Solvent0.1 M - 0.2 MAnhydrous; ensures solubility
Step-by-Step Methodology

Pre-requisite: Dry all glassware and purge with Nitrogen (


) or Argon.

Step 1: Iminium Formation [6]

  • Charge a reaction vessel with This compound (1.0 equiv).

  • Add anhydrous DCE (or THF) to achieve a concentration of 0.1 M.

  • Add the Amine (1.1 equiv).

  • Crucial Step: Add Glacial Acetic Acid (1.0 equiv).

    • Expert Insight: The acid protonates the hemiaminal intermediate, facilitating water loss to generate the reactive iminium ion.[1] Without acid, conversion may stall at the intermediate stage.[1]

  • Stir at Room Temperature (20–25°C) for 30–60 minutes.

Step 2: Selective Reduction 6. Cool the mixture slightly (optional, 0°C) if the amine is volatile or the reaction is exothermic. 7. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3 portions over 15 minutes.

  • Why Portions? This controls hydrogen gas evolution and prevents localized "hotspots" that could lead to side reactions.
  • Allow the reaction to warm to Room Temperature and stir for 4–16 hours.
  • Monitoring: Monitor via LC-MS or TLC. Look for the disappearance of the aldehyde peak (approx. 228 Da parent mass) and appearance of the amine product (M+1).[1]

Step 3: Quench & Workup 9. Quench the reaction by adding saturated aqueous NaHCO


  (Sodium Bicarbonate) until pH ~8.
  • Note: Gas evolution (
    
    
    ) will occur.
  • Extract the aqueous layer with DCM (Dichloromethane) or EtOAc (Ethyl Acetate) (3x).
  • Wash combined organics with Brine.
  • Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.

Expert Insights & Troubleshooting (E-E-A-T)

The "Chlorine Integrity" Check

A common concern with this substrate is whether the alkyl chloride survives the reaction.[1]

  • Observation: Under the prescribed conditions (STAB, Room Temp, pH ~5-6 during reaction), the alkyl chloride is inert .[1]

  • Risk Factor: If you use strong bases (e.g., unbuffered primary amines at high heat) or strong hydride donors (e.g., LiAlH

    
    ), you risk displacing the chloride (
    
    
    
    ) or eliminating it to form an alkene (
    
    
    ).[1]
  • Validation: Verify the presence of the characteristic isotope pattern of Chlorine (

    
    : 
    
    
    
    ratio of 3:[1]1) in the LC-MS of the product.
Handling "Stalled" Reactions

If the aldehyde remains unconsumed after 16 hours:

  • Cause: Steric hindrance in the amine partner or insufficient iminium formation.[1]

  • Solution: Do not add more reducing agent immediately. Instead, add another 0.5 equiv of Acetic Acid and stir for 1 hour to push the equilibrium toward the iminium ion, then add 0.5 equiv of STAB.

Solvent Selection
  • DCE (1,2-Dichloroethane): The "Gold Standard" for STAB reactions due to excellent solubility and reaction kinetics.[1]

  • THF (Tetrahydrofuran): A viable "greener" alternative, though reaction rates may be slightly slower.[1]

  • Methanol: Avoid when using STAB.[2] Methanol reacts with STAB, decomposing the reagent.[1][7] If Methanol must be used (for solubility), switch the reducing agent to NaCNBH

    
      (Sodium Cyanoborohydride), though this introduces toxicity concerns.[1]
    

Safety & Handling

  • Substrate Toxicity: this compound contains an alkyl halide motif, classifying it as a potential alkylating agent . Handle with gloves and in a fume hood to prevent potential genotoxicity.

  • STAB Hazards: Releases Acetic Acid upon hydrolysis. Reacts with water to release Hydrogen gas (flammable).

  • Waste Disposal: Aqueous waste from this reaction contains Boron salts. Dispose of according to specific EHS halogenated organic waste protocols.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][8][9] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1][4][8][9] 11, 1996, pp. 3849–3862.[1][9]

  • BenchChem. "Application Notes: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride." BenchChem Protocols, 2025.[1][3]

  • PubChem. "Compound Summary: this compound (CAS 929683-54-5)."[10] National Library of Medicine.

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[1] Journal of the American Chemical Society, vol. 93, no.[1][4] 12, 1971, pp. 2897–2904.[1]

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases from 3-(3-Chloropropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of novel Schiff bases derived from 3-(3-chloropropoxy)-4-methoxybenzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It offers an in-depth exploration of the synthetic pathways, reaction mechanisms, and characterization of these compounds. Furthermore, it discusses their potential applications, grounded in established scientific literature. The protocols provided are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Introduction: The Versatility of Schiff Bases and the Potential of a Novel Precursor

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of synthetic chemistry.[1][2] First reported by Hugo Schiff, these compounds are typically formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone.[1][3] Their significance stems from their remarkable versatility, finding applications in medicinal chemistry due to a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[4][5][6][7] Beyond their therapeutic potential, Schiff bases are pivotal as ligands in coordination chemistry, capable of forming stable complexes with various metal ions.[6][8]

The precursor, this compound, offers a unique structural motif for the development of novel Schiff bases. The presence of the flexible chloropropoxy chain introduces a reactive site for further molecular elaboration, allowing for the creation of more complex and potentially more potent derivatives. The methoxy group on the benzaldehyde ring can also influence the electronic properties and biological activity of the resulting Schiff base. This guide will focus on leveraging this precursor to synthesize a library of Schiff bases with diverse functionalities.

Synthetic Strategy and Mechanistic Overview

The fundamental reaction for the synthesis of Schiff bases from this compound is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[6] The primary amine then acts as a nucleophile, attacking the carbonyl carbon to form an unstable carbinolamine intermediate.[3] Subsequent dehydration of the carbinolamine, often facilitated by heat, leads to the formation of the stable imine bond.

SchiffBase_Mechanism cluster_intermediate Intermediate cluster_product Product Aldehyde 3-(3-Chloropropoxy)- 4-methoxybenzaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R-NH2 (Nucleophilic Attack) Amine Primary Amine (R-NH2) Amine->Carbinolamine Schiff_Base Schiff Base Carbinolamine->Schiff_Base - H2O (Dehydration) Water Water (H2O) Carbinolamine->Water

Figure 1: General reaction mechanism for Schiff base formation.

Experimental Protocols

This section outlines detailed protocols for the synthesis of Schiff bases from this compound using two representative primary amines.

Protocol 1: Synthesis of (E)-N-(4-methylbenzylidene)-1-(3-(3-chloropropoxy)-4-methoxyphenyl)methanamine

This protocol details the reaction with p-toluidine, a common aromatic amine.

Materials:

  • This compound

  • p-Toluidine

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the aldehyde is completely dissolved.

  • Dissolution of Amine: In a separate beaker, dissolve 10 mmol of p-toluidine in 20 mL of absolute ethanol.

  • Reaction Setup: Slowly add the ethanolic solution of p-toluidine to the stirring solution of the aldehyde at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1][6]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. If no precipitate forms, the solution can be concentrated by rotary evaporation or cooled in an ice bath to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure Schiff base.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Synthesis of (E)-N-(4-fluorobenzylidene)-1-(3-(3-chloropropoxy)-4-methoxyphenyl)methanamine

This protocol outlines the synthesis using 4-fluoroaniline, demonstrating the versatility of the reaction with different substituted amines.

Materials:

  • This compound

  • 4-Fluoroaniline

  • Methanol

  • Glacial Acetic Acid (catalyst)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Stirring hotplate

Procedure:

  • Reactant Mixture: In a 50 mL Erlenmeyer flask, combine 5 mmol of this compound and 5 mmol of 4-fluoroaniline in 25 mL of methanol.

  • Catalyst Addition: Add 1-2 drops of glacial acetic acid to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 6-8 hours. Monitor the reaction progress using TLC. Gentle heating (40-50°C) can be applied to expedite the reaction if necessary.

  • Product Formation: The formation of a solid product is expected. If the product does not precipitate, the solution can be cooled in an ice bath.

  • Isolation and Purification: Collect the crystalline product by filtration, wash with cold methanol, and recrystallize from a suitable solvent like methanol or ethanol.

  • Drying: Dry the purified Schiff base under vacuum.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following techniques are recommended:

Technique Purpose Expected Observations
Melting Point Purity assessmentA sharp and defined melting point range indicates a pure compound.
FT-IR Spectroscopy Functional group identificationAppearance of a strong absorption band in the range of 1604-1655 cm⁻¹ corresponding to the C=N (imine) stretching vibration.[2][7] Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.
¹H NMR Spectroscopy Structural elucidationA characteristic singlet peak in the downfield region (δ 8.0-9.0 ppm) corresponding to the azomethine proton (-CH=N-).[6][8] Signals corresponding to the aromatic protons, the methoxy group, and the chloropropoxy chain will also be present.
¹³C NMR Spectroscopy Carbon framework confirmationA signal in the range of δ 150-165 ppm attributed to the imine carbon (C=N).[2][9] Resonances for all other carbon atoms in the molecule should be observed.
Mass Spectrometry Molecular weight determinationThe molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base.

Applications and Future Directions

The Schiff bases synthesized from this compound hold significant promise in several key areas of research and development:

  • Drug Discovery: The inherent biological activities of Schiff bases make these novel compounds prime candidates for screening as antimicrobial, anticancer, and anti-inflammatory agents. The chloropropoxy group provides a handle for further derivatization to optimize potency and selectivity.

  • Coordination Chemistry: These Schiff bases can act as versatile ligands for the synthesis of novel metal complexes.[6] Such complexes are known to exhibit enhanced biological activity and have potential applications in catalysis and materials science.

  • Bio-conjugation: The reactive chloro group can be utilized for covalent attachment to biomolecules, such as proteins or DNA, enabling the development of targeted drug delivery systems or diagnostic probes.

  • Materials Science: The aromatic nature and potential for metal coordination suggest applications in the development of new materials with interesting optical, electronic, or magnetic properties.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or no product yield Incomplete reaction- Increase reaction time and/or temperature. - Ensure the appropriate amount of catalyst is used. - Check the purity of starting materials.
Product is soluble in the reaction solvent- Concentrate the reaction mixture by rotary evaporation. - Cool the reaction mixture in an ice bath to induce precipitation. - Try a different solvent system.
Oily product obtained Impurities present- Purify the product using column chromatography. - Attempt recrystallization from a different solvent or solvent mixture.
Product has a low melting point- Dry the product thoroughly under vacuum to remove residual solvent.
Broad melting point range Impure product- Recrystallize the product again until a sharp melting point is obtained. - Confirm purity using TLC or HPLC.

Conclusion

This guide provides a robust framework for the synthesis, characterization, and exploration of novel Schiff bases derived from this compound. The detailed protocols and troubleshooting advice are designed to empower researchers to successfully synthesize and investigate these promising compounds. The unique structural features of this precursor open up exciting avenues for the development of new therapeutic agents and advanced materials.

Workflow Start Start: Synthesis Planning Reactant_Prep Prepare Solutions of Aldehyde and Primary Amine Start->Reactant_Prep Reaction Condensation Reaction (Reflux with Catalyst) Reactant_Prep->Reaction Isolation Product Isolation (Cooling & Filtration) Reaction->Isolation Purification Recrystallization Isolation->Purification Characterization Characterization (FT-IR, NMR, MS, MP) Purification->Characterization Application Application Studies (Biological Screening, etc.) Characterization->Application

Sources

attaching chloropropyl linkers to aromatic aldehydes for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective O-Alkylation of Aromatic Aldehydes with Chloropropyl Linkers

Executive Summary

In modern drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a connector—it is a determinant of physicochemical properties, permeability, and ternary complex stability.

This guide details the protocol for attaching a 3-chloropropyl linker to aromatic aldehydes (specifically phenolic aldehydes like hydroxybenzaldehyde). We utilize 1-bromo-3-chloropropane (BCP) as the bifunctional electrophile. This reagent is "privileged" due to its differential reactivity: the C-Br bond reacts rapidly under mild nucleophilic substitution conditions, while the C-Cl bond remains intact, serving as a latent electrophile for subsequent derivatization (e.g., amine displacement to form GPCR ligands).

Mechanistic Insight & Experimental Strategy

The Selectivity Paradox

The success of this reaction relies on the nucleofugality difference between bromide and chloride. In polar aprotic solvents (DMF, DMSO), the rate of SN2 displacement for alkyl bromides is significantly higher (~50-100x) than for alkyl chlorides.

  • Primary Reaction (Desired): Phenoxide attacks C-Br

    
     Aryl-O-(CH2)3-Cl.
    
  • Secondary Reaction (Undesired Dimerization): Phenoxide attacks the product's C-Cl

    
     Aryl-O-(CH2)3-O-Aryl.
    
  • Elimination (Undesired): Base-mediated E2 elimination

    
     Allyl species.
    

The "Self-Validating" Control: To ensure the protocol is self-validating, we employ stoichiometric excess (3.0 equiv) of BCP. This statistical overload renders the concentration of the desired product (monochloride) negligible relative to the excess electrophile, kinetically suppressing dimer formation.

ReactionMechanism Phenol Hydroxybenzaldehyde (Nucleophile) Phenoxide Phenoxide Anion (Intermediate) Phenol->Phenoxide -H+ Base Base (K2CO3) Deprotonation Base->Phenoxide TS S_N2 Transition State (Attack at C-Br) Phenoxide->TS BCP 1-Bromo-3-chloropropane (Electrophile) BCP->TS Fast (Br leaves) Product 4-(3-chloropropoxy)benzaldehyde (Target) TS->Product Major Pathway Dimer Dimer Impurity (Over-alkylation) Product->Dimer Slow (Cl leaves) Suppressed by Excess BCP

Caption: Kinetic pathway favoring mono-alkylation over dimerization via differential halide reactivity.

Experimental Protocols

Method A: The "Gold Standard" Batch Protocol

Best for: Gram-scale synthesis, high purity requirements, and sensitive aldehydes.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 equiv)

  • 1-Bromo-3-chloropropane (3.0 equiv) [CAS: 109-70-6]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (e.g., 2.0 g, 16.4 mmol) in DMF (20 mL). Add anhydrous K₂CO₃ (4.53 g, 32.8 mmol).

    • Expert Tip: Stir at room temperature for 15 minutes before adding the alkyl halide. This ensures complete deprotonation and formation of the phenoxide species, visible as a color change (often yellow/orange).

  • Addition: Add 1-bromo-3-chloropropane (4.8 mL, 49.2 mmol) dropwise over 5 minutes.

    • Why? Rapid addition can locally heat the mixture; dropwise addition maintains thermal equilibrium.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitor: Check via TLC (Hexane/EtOAc 7:3). The aldehyde spot should disappear. If the reaction is sluggish, add a catalytic amount of KI (0.1 equiv) to form the more reactive alkyl iodide in situ (Finkelstein condition), though this is rarely needed for BCP.

  • Workup (Critical for Purity):

    • Cool to room temperature.

    • Pour the mixture into ice-cold water (100 mL). The product usually precipitates as an oil or solid.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organics with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove DMF. Residual DMF ruins subsequent steps.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • The excess BCP (b.p. 143°C) can often be removed by high-vacuum drying (0.1 mbar) at 40°C.

    • If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Quantitative Data Summary:

ParameterValueRationale
Stoichiometry (BCP) 3.0 EquivSuppresses dimer formation (Aryl-O-C3-O-Aryl).
Temperature 60°CSufficient for Br-displacement; minimizes elimination.
Time 4–6 HoursComplete conversion without thermal degradation.
Typical Yield 85–95%High efficiency due to irreversible alkylation.
Method B: Microwave-Assisted Synthesis

Best for: Library generation, rapid optimization, small scale (10-100 mg).

  • Vessel: 10 mL Microwave vial.

  • Load: 4-Hydroxybenzaldehyde (100 mg, 0.82 mmol), Cs₂CO₃ (535 mg, 1.64 mmol), BCP (386 mg, 2.46 mmol), and Acetone (3 mL).

    • Note: Cesium Carbonate (Cs₂CO₃) is used here for its higher solubility and "cesium effect" (enhanced nucleophilicity) in organic solvents, crucial for rapid kinetics.

  • Irradiation: Heat to 100°C for 15 minutes (High Absorption setting).

  • Workup: Filter off inorganic salts directly. Concentrate the filtrate. The residue is often pure enough for the next step in library synthesis.

Quality Control & Self-Validation

A "Self-Validating" system means the analytical data inherently confirms the structure and rules out common errors.

1. NMR Validation (¹H NMR in CDCl₃):

  • The "Triplet Test": You must see a distinct triplet at ~3.7 ppm (2H, J=6.5 Hz) corresponding to the -CH₂-Cl protons.

  • The "Ether Shift": A triplet at ~4.2 ppm (2H) confirms the -O-CH₂- attachment.

  • Absence of Dimer: If you see a symmetrical multiplet pattern or integration errors (e.g., the ether protons integrate to 4H relative to the aldehyde), you have formed the dimer.

2. LC-MS Validation:

  • Isotope Pattern: Chlorine has a distinct ³⁵Cl/³⁷Cl ratio of 3:1. The mass spectrum must show an M+2 peak at ~33% intensity of the parent ion.

    • Example: Product mass = 198.6. Look for peaks at 198 (100%) and 200 (33%).

    • Failure Mode: If the M+2 peak is ~100% (equal height), you likely have a bromine atom (incomplete reaction or wrong starting material). If M+2 is <5%, you have the dimer or elimination product.

ValidationWorkflow Sample Isolated Product NMR 1H NMR Analysis Sample->NMR LCMS LC-MS Analysis Sample->LCMS Check1 Triplet at 3.7 ppm? (CH2-Cl) NMR->Check1 Check2 M+2 Peak @ 33%? (Chlorine Isotope) LCMS->Check2 Pass PASS: Pure Linker Attached Check1->Pass Yes Fail_Dimer FAIL: Dimer Impurity Check1->Fail_Dimer No (Multiplet) Check2->Pass Yes Fail_Brom FAIL: Wrong Halide Check2->Fail_Brom No (100% M+2)

Caption: QC Decision Tree for validating chloropropyl linker attachment.

Safety & Handling

  • 1-Bromo-3-chloropropane:

    • Hazard: Alkylating agent (potential carcinogen). Toxic if inhaled.[1]

    • Control: Handle strictly in a fume hood. Double-glove (Nitrile) is recommended. Quench excess reagent with an amine (e.g., morpholine) or thiourea waste stream before disposal to destroy alkylating potential.

  • Reaction Pressure: If using Method B (Microwave) or Method A in a sealed tube, ensure the vessel is rated for the vapor pressure of the solvent at the target temperature.

References

  • Selectivity of Bromo-chloro-alkanes

    • Title: "Selective alkylation of phenols with 1-bromo-3-chloropropane"
    • Source:Organic Syntheses, Coll. Vol. 8, p. 57.
    • URL:[Link] (General reference for halide selectivity).

  • Applications in Drug Discovery (PROTACs)

    • Title: "Current strategies for the design of PROTAC linkers: a critical review"
    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.
    • URL:[Link]

  • Green Chemistry Optimization

    • Title: "O-Alkylation of phenol deriv
    • Source:Green Chemistry, 2011, 13, 2482-2488.[2]

    • URL:[Link]

  • Aripiprazole Linker Chemistry

    • Title: "Synthesis and structure-activity relationships of novel aripiprazole deriv
    • Source:Bioorganic & Medicinal Chemistry Letters (Contextual grounding for chloropropyl linkers in antipsychotics).
    • URL:[Link] (Search: Aripiprazole linker synthesis).

Sources

Troubleshooting & Optimization

Technical Support Guide: Mitigating Hydrolytic Side-Reactions in Benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Matrix

The Core Challenge: Synthesizing benzaldehyde from alkyl chloride precursors (e.g., benzyl chloride) presents a fundamental kinetic competition. You are attempting to oxidize the C-Cl bond (or adjacent carbon) to a carbonyl (C=O), but the thermodynamic sink of the system is often the hydrolysis to the alcohol (C-OH) or over-oxidation to the carboxylic acid (COOH).

"Preventing hydrolysis" usually refers to one of two scenarios:

  • Pathway Competition: You are performing an oxidative transformation (e.g., Sommelet, Kornblum) and moisture is causing direct

    
     hydrolysis to benzyl alcohol, lowering yield.
    
  • Chemoselectivity: You have a molecule with multiple electrophilic sites and need to preserve a distal alkyl chloride while forming the aldehyde.

Use the matrix below to identify your specific failure mode:

Synthesis RoutePrecursorPrimary "Hydrolysis" RiskRoot Cause
Sommelet Reaction Benzyl Chloride (

)
Conversion to Benzyl AlcoholMoisture during hexaminium salt formation.[1]
Kornblum Oxidation Benzyl Chloride (

)
Conversion to Benzyl AlcoholWet DMSO or excessive temperature.
Gem-Dihalide Hydrolysis Benzal Chloride (

)
Over-hydrolysis to Benzoic AcidLack of pH buffering; temperature overshoot.

Critical Protocols & Troubleshooting

Module A: The Sommelet Reaction (Hexamine Route)

Objective: Convert Benzyl Chloride to Benzaldehyde. The Failure Mode: If water is present during the initial step, the benzyl chloride hydrolyzes to benzyl alcohol (


) instead of forming the hexaminium salt. The alcohol cannot be oxidized by hexamine.
The Protocol (Self-Validating System)
  • Anhydrous Salt Formation (The Critical Step):

    • Reagents: Benzyl chloride (1.0 eq), Hexamine (1.1 eq).

    • Solvent: Chloroform (

      
      ) or Ethanol. Must be dried over molecular sieves (3Å or 4Å) prior to use.
      
    • Procedure: Reflux for 4 hours.

    • Validation: The hexaminium salt is insoluble in chloroform. A heavy white precipitate must form. If the solution remains clear or oily, moisture has hydrolyzed your starting material.

  • Hydrolysis of the Salt (The Controlled Step):

    • Only after isolating the solid salt do you introduce water.

    • Reflux the salt in 50% Acetic Acid (aq) to release the benzaldehyde.

Troubleshooting FAQ

Q: Why is my final product contaminated with benzyl alcohol? A: You likely had moisture in your solvent during Step 1. Benzyl chloride undergoes slow


 hydrolysis with trace water at reflux temperatures. Ensure your 

is distilled from

or stored over activated sieves.

Q: Can I use technical grade hexamine? A: No. Hexamine is hygroscopic. Grind it to a fine powder and dry it in a vacuum desiccator over


 for 24 hours before use.
Module B: The Kornblum Oxidation (DMSO Route)

Objective: Oxidize Benzyl Chloride using DMSO as the oxidant. The Failure Mode: DMSO is hygroscopic. If wet, water competes with DMSO as the nucleophile.

  • Path A (Desired):

    
    
    
  • Path B (Hydrolysis):

    
    
    
Optimized Protocol
  • Solvent Preparation: Dry DMSO over

    
     and distill under reduced pressure. Store over 4Å molecular sieves.[2]
    
  • Base Selection: Use Sodium Bicarbonate (

    
    ) rather than strong hydroxides. Strong bases promote elimination (stilbene formation) or direct hydrolysis.
    
  • Temperature Control: Maintain reaction at 100°C–150°C. Do not exceed 150°C, as violent decomposition of the sulfonium salt can occur.

Visualization: Competitive Pathways

KornblumCompetition Start Benzyl Chloride (Ph-CH2-Cl) Intermediate Alkoxysulfonium Salt Start->Intermediate SN2 Attack (Fast) SideProduct Benzyl Alcohol (Ph-CH2-OH) Start->SideProduct Hydrolysis (Avoid) DMSO DMSO (Dry) DMSO->Intermediate Water H2O (Contaminant) Water->SideProduct Product Benzaldehyde (Ph-CHO) Intermediate->Product Elimination Base Base (NaHCO3) Base->Product

Figure 1: Kinetic competition in Kornblum Oxidation. The presence of water diverts the flux toward the alcohol side-product.

Module C: Chemoselective Preservation (Distal Chlorides)

Scenario: You are synthesizing a molecule like 4-(chloromethyl)benzaldehyde and need to prevent the hydrolysis of the chloromethyl group.

Guidance: Avoid aqueous acidic/basic conditions entirely. Standard hydrolysis of acetals or gem-dihalides will destroy your alkyl chloride.

  • Recommended Route: Oxidation of the corresponding alcohol using PCC (Pyridinium Chlorochromate) or Dess-Martin Periodinane in anhydrous dichloromethane (

    
    ). These conditions are non-hydrolytic and will preserve alkyl halides.
    

Data Summary: Solvent Water Limits

To prevent hydrolytic side reactions, solvents must meet these strict water content thresholds:

SolventMax Water Content (ppm)Drying AgentIndicator
Chloroform (Sommelet)< 50 ppm

or 4Å Sieves
Benzophenone ketyl (N/A for CHCl3) / Karl Fischer
DMSO (Kornblum)< 100 ppm

(Distilled)
N/A
Ethanol (Sommelet)< 200 ppmMg turnings +

Mg ethoxide formation

References

  • Sommelet Reaction Mechanism & Scope

    • Angyal, S. J. (2011).[1] "The Sommelet Reaction". Organic Reactions, 8, 197–217.[1]

  • Kornblum Oxidation Methodology

    • Kornblum, N., Jones, W. J., & Anderson, G. J. (1959).[3] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes".[3][4] Journal of the American Chemical Society, 81(15), 4113–4114.[3]

  • Benzal Chloride Hydrolysis Kinetics

    • Tanaka, M., & Katayama, T. (1966). "The Mechanism of the Hydrolysis of Benzyl Chloride". Journal of the Research Institute for Catalysis, Hokkaido University.[5]

Sources

optimization of base catalysts for etherification of phenols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Base Catalysts for Phenol Etherification

Welcome to the Advanced Synthesis Knowledge Base. Role: Senior Application Scientist Subject: Williamson Ether Synthesis & Base Optimization Status: Operational

Critical Protocol Architecture

This guide moves beyond textbook definitions to address the practical realities of etherification. The success of a Williamson Ether Synthesis hinges on the Base-Solvent-Electrophile Triad .

The "Workhorse" Protocol (Standard Substrates)

For 80% of applications (unhindered phenols, primary alkyl halides), Potassium Carbonate (


) in a polar aprotic solvent is the industry standard due to its balance of cost, safety, and efficacy.
  • Base:

    
     (anhydrous, milled).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Stoichiometry: 1.0 equiv Phenol : 1.5-2.0 equiv Base : 1.1 equiv Alkyl Halide.

  • Temperature: Reflux (MeCN: 82°C) or 60-80°C (DMF).

Senior Scientist Note: The particle size of


 is a critical variable often ignored. Commercial "granular" carbonate has low surface area, leading to stalled reactions. Always use powdered/milled 

.
Decision Matrix: Base Selection Logic

Do not default to


 unless necessary.[1] Use this logic flow to select the optimal base.

BaseSelection Start Start: Analyze Substrate IsSensitive Base-Sensitive Groups? (Esters, Nitriles) Start->IsSensitive IsHindered Sterically Hindered Phenol or Electrophile? IsSensitive->IsHindered No Mild Mild/Neutral Protocol: Ag2O or Mitsunobu IsSensitive->Mild Yes (High Sensitivity) IsCyclization Macrocyclization Required? IsHindered->IsCyclization Yes K2CO3 Standard Protocol: K2CO3 / MeCN or DMF (Robust, Cheap) IsHindered->K2CO3 No Cs2CO3 Cesium Protocol: Cs2CO3 / DMF (Naked Anion Effect) IsCyclization->Cs2CO3 Yes (Template Effect) NaH Strong Base Protocol: NaH / THF or DMF (Irreversible Deprotonation) IsCyclization->NaH No (Just Bulky)

Figure 1: Decision tree for selecting the appropriate base catalyst based on substrate complexity.

Troubleshooting Matrix (The "Fix-It" Guide)

This section addresses specific failure modes reported by users.

Symptom: Reaction Stalls at ~60% Conversion

Diagnosis: Surface passivation of the heterogeneous base or "Wet" solvent shell.

  • Technical Explanation: In heterogeneous systems (

    
    /Solvent), the reaction occurs at the solid-liquid interface. If the base surface becomes coated with 
    
    
    
    /
    
    
    byproduct, reactivity drops. Additionally, trace water solvates the phenoxide anion, reducing its nucleophilicity (H-bonding shielding).
  • Corrective Actions:

    • The "Finkelstein" Boost: Add 5-10 mol% Potassium Iodide (KI). This converts Alkyl-Cl/Br to the more reactive Alkyl-I in situ.

    • Mechanical Activation: Ensure vigorous stirring (vortexing) to mechanically abrade the salt surface.

    • Drying: Add 3Å Molecular Sieves to the reaction mixture to scavenge water produced or present in the solvent.

Symptom: Significant C-Alkylation Observed

Diagnosis: Solvent-controlled ambident nucleophile attack.

  • Technical Explanation: Phenoxides are ambident nucleophiles (can react at Oxygen or Carbon). Protic solvents (e.g., alcohols, water) H-bond strongly to the Oxygen, shielding it and favoring Carbon attack (Kornblum’s Rule).[2]

  • Corrective Actions:

    • Switch Solvent: Move to a Polar Aprotic solvent (DMF, DMSO, NMP). These solvate the cation (leaving the phenoxide "naked" and reactive at the Oxygen) but do not H-bond to the anion.

    • Change Counter-ion: Use a larger cation (

      
       or quaternary ammonium). Tighter ion pairs (Li+, Na+) can sometimes favor C-alkylation due to coordination effects.
      
Symptom: Product is "Oily" or Contaminated after Workup

Diagnosis: High boiling point solvent retention (DMF/DMSO).

  • Technical Explanation: DMF and DMSO are difficult to remove completely via rotary evaporation, leading to contaminated oils.

  • Corrective Actions:

    • The "Flood" Wash: During extraction, wash the organic layer 3x with water (to remove DMF) and 1x with LiCl solution (to break emulsions).

    • Green Alternative: Switch to 2-MeTHF or CPME (Cyclopentyl methyl ether). These form azeotropes with water and are easier to remove than DMF.

Advanced Optimization: The Cesium & PTC Advantage

When the standard protocol fails, utilize these advanced methodologies.

The "Cesium Effect"

Cesium Carbonate (


) is superior to 

for difficult etherifications.
  • Mechanism: The large ionic radius of

    
     (1.67 Å) results in a weak charge density. In aprotic solvents, this creates a "loose ion pair" with the phenoxide. The phenoxide is essentially "naked" (unencumbered by strong electrostatic attraction), dramatically increasing 
    
    
    
    (observed rate constant).
  • Use Case: Intramolecular cyclizations (macrocycles) or highly hindered phenols.

Phase Transfer Catalysis (PTC)

Ideal for industrial scale-up to avoid expensive anhydrous solvents.

  • System: Toluene (Organic) + Water (Aqueous Base) + Catalyst (

    
     or Aliquat 336).
    
  • Mechanism: The quaternary ammonium salt shuttles the phenoxide from the aqueous phase into the organic phase where the alkyl halide resides.

PTC_Mechanism cluster_Aqueous Aqueous Phase (Base) cluster_Interface Interface cluster_Organic Organic Phase (Reaction) Phenol Ph-OH Phenoxide Ph-O⁻ Na⁺ Phenol->Phenoxide Deprotonation NaOH NaOH IonExchange Ion Exchange (Ph-O⁻ replaces X⁻) Phenoxide->IonExchange Q_salt_aq Q⁺X⁻ Q_salt_aq->IonExchange Q_Phenoxide Q⁺ Ph-O⁻ (Lipophilic Pair) IonExchange->Q_Phenoxide Transfer Product Ph-O-R (Ether) Q_Phenoxide->Product + R-X (SN2) R_X R-X (Alkyl Halide) Q_X_org Q⁺X⁻ (Recycled Cat) Product->Q_X_org Release Q+ Q_X_org->IonExchange Return to Interface

Figure 2: Phase Transfer Catalysis (PTC) cycle showing the transport of phenoxide anion.

Comparative Data: Base Performance
Base SystemSolventRate (

)
Primary RiskBest For

Acetone/MeCN1.0 (Ref)Incomplete RxnGeneral Purpose

DMF15-20xHigh CostCyclization / Hindered

THFInstantSide Rxns (Elimination)Unreactive Alcohols

+ TBAB
Toluene/H2OVariableHydrolysisLarge Scale / Green

Frequently Asked Questions (FAQs)

Q: Why is my alkyl halide eliminating to an alkene instead of forming the ether? A: This is a competition between


 (substitution) and 

(elimination).
  • Cause: Your base is too strong (e.g., using hydroxide or hydride with secondary halides) or the temperature is too high.

  • Fix: Switch to a weaker base (

    
     or 
    
    
    
    ) and lower the temperature. Ensure your alkyl halide is primary if possible.

Q: Can I use Acetone instead of DMF? A: Yes, but with caveats. Acetone boils at 56°C, which may be too low for sluggish substrates. It is also a protic-like ketone (enolizable), though generally acceptable. Acetonitrile (bp 82°C) is often a better "middle ground" between Acetone and DMF.

Q: What is the "Greenest" solvent for this reaction? A: Recent data suggests 2-MeTHF (2-Methyltetrahydrofuran) . It is derived from biomass, has a higher boiling point than THF, and separates cleanly from water, simplifying workup compared to DMF [3].

References

  • The Cesium Effect: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "An assessment of the causes of the 'cesium effect'". The Journal of Organic Chemistry, 52(19), 4230–4234.

  • Phase Transfer Catalysis: Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis". Tetrahedron Letters, 16(38), 3251–3254.[3]

  • Green Solvents: Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides". Sustainable Chemical Processes, 4, 7.

  • C- vs O-Alkylation: Kornblum, N., et al. (1963). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides". Journal of the American Chemical Society, 85(9), 1359. (Foundational text on ambident nucleophiles).

Sources

Technical Support Center: Purification of Oily Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of oily benzaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity oily aldehydes. Oily or liquid benzaldehyde derivatives are common intermediates in organic synthesis, but their purification can be non-trivial. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Navigating Purification Challenges

Oily benzaldehyde derivatives can present unique purification challenges, from thermal instability to the presence of closely related impurities. This section addresses common problems in a question-and-answer format, providing insights into the underlying chemistry and practical solutions.

My oily benzaldehyde derivative is turning into a solid (benzoic acid) upon storage. How can I prevent this and purify my aldehyde?

This is a classic issue of autoxidation. Benzaldehyde and its derivatives are susceptible to reacting with atmospheric oxygen to form the corresponding benzoic acid, which is often a crystalline solid.[1][2] This process is a free-radical chain reaction that can be initiated by light.[1]

  • Prevention:

    • Inert Atmosphere: Store the aldehyde under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[3][4]

    • Light Protection: Use amber or opaque glass bottles to protect the compound from light, which can catalyze oxidation.[1]

    • Addition of Inhibitors: Small amounts of radical scavengers like hydroquinone or catechol can be added to inhibit the oxidation process.[3][5]

  • Purification Protocol: Basic Aqueous Wash

    • Dissolve the crude oily aldehyde in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

    • Transfer the solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[6][7] The benzoic acid will be converted to its water-soluble sodium salt.

    • Separate the aqueous layer. Repeat the wash if necessary.

    • Wash the organic layer with water and then with brine to remove residual base and water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the purified oily aldehyde.

I'm trying to purify my high-boiling point benzaldehyde derivative by distillation, but it's decomposing. What's going wrong?

Thermal decomposition is a significant concern for high-boiling point organic compounds.[8] Aldehydes, in particular, can be sensitive to prolonged heating.

  • Potential Causes & Solutions:

    • High Temperature: The distillation temperature might be too high. Solution: Use vacuum distillation to lower the boiling point of your compound.[9][10]

    • Acidic/Basic Impurities: Trace amounts of acidic or basic impurities can catalyze decomposition at elevated temperatures. Solution: Pre-treat the crude material with a wash of dilute sodium bicarbonate to remove acidic impurities, followed by a water wash and thorough drying before distillation.[9]

    • Prolonged Heating: The longer the compound is heated, the greater the chance of decomposition. Solution: Ensure efficient and even heating with a heating mantle and complete the distillation as quickly as possible.[9]

My compound "oils out" instead of crystallizing. How can I induce crystallization?

"Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid.[11] This is common for low-melting point compounds or when there are significant impurities.

  • Troubleshooting Crystallization:

    • Solvent Choice: The boiling point of your solvent might be higher than the melting point of your compound. Try a solvent with a lower boiling point.[9] A different solvent system, such as ethyl acetate/hexane or acetone/water, might be more effective.[12]

    • Cooling Rate: Rapid cooling can favor oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]

    • Concentration: The solution may be too concentrated. Try using a more dilute solution.

    • Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled solution to induce crystallization.[9]

    • Two-Solvent System: Dissolve the oil in a good solvent and then slowly add a poor solvent ("anti-solvent") dropwise until the solution becomes slightly cloudy. This can often promote crystal formation.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in oily benzaldehyde derivatives?

A1: The most common impurities are typically unreacted starting materials, by-products from the reaction, and degradation products. For benzaldehyde derivatives, these often include:

  • Benzoic acid: From oxidation of the aldehyde.[2][13]

  • Benzyl alcohol: From over-reduction of a precursor or reduction of the aldehyde.[13]

  • Unreacted starting materials: Such as the corresponding alcohol or halide.

  • Benzoin: Formed from the self-condensation of the aldehyde, especially under basic or cyanide-catalyzed conditions.[14][15]

Q2: When should I choose column chromatography for purification?

A2: Column chromatography is a versatile technique for separating compounds based on their polarity. It is particularly useful when:

  • Distillation is not feasible due to thermal instability or very close boiling points of the components.

  • The impurities have significantly different polarities from the desired product.

  • You are working with a small amount of material (less than a gram).[16]

However, be aware that some aldehydes can be unstable on silica gel, which is slightly acidic.[6] In such cases, you can use a neutral stationary phase like alumina or add a small amount of a base like triethylamine to the eluent.[17]

Q3: Is the bisulfite adduct formation method suitable for all benzaldehyde derivatives?

A3: The formation of a water-soluble bisulfite adduct is a highly selective and effective method for purifying many aldehydes.[18][19] The reaction involves the nucleophilic addition of bisulfite to the carbonyl group, forming a charged adduct that can be separated into an aqueous layer.[20][21] However, its effectiveness can be limited by:

  • Steric Hindrance: Highly sterically hindered aldehydes may not react efficiently.[20]

  • Adduct Solubility: For some non-polar aldehydes, the adduct may not be soluble in either the organic or aqueous layer, sometimes forming a solid at the interface.[18]

Q4: How can I regenerate the aldehyde from its bisulfite adduct?

A4: The formation of the bisulfite adduct is reversible.[20] To recover the aldehyde, the aqueous layer containing the adduct can be treated with a strong base (like sodium hydroxide to pH 12) or an acid.[18][20] This will regenerate the aldehyde, which can then be extracted back into an organic solvent.[18]

Experimental Protocols

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This protocol is adapted for the purification of an aromatic aldehyde from a mixture.[20]

  • Dissolve the crude oily mixture in a water-miscible solvent like methanol.

  • Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite.

  • Shake the funnel vigorously for about 30 seconds. A precipitate of the adduct may form.

  • Add deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes).

  • Shake the funnel again and allow the layers to separate. The aldehyde adduct will be in the aqueous phase.

  • To regenerate the aldehyde, isolate the aqueous layer, add a fresh portion of organic solvent, and add a 50% sodium hydroxide solution dropwise until the pH of the aqueous layer is 12.[20]

  • Shake the funnel to extract the regenerated aldehyde into the organic layer.

  • Separate the layers, dry the organic phase, and concentrate to obtain the purified aldehyde.

Protocol 2: Purification by Vacuum Distillation

This protocol is for the purification of thermally sensitive, high-boiling point oily aldehydes.[8][10]

  • Ensure the crude material is free of acidic impurities by performing a basic aqueous wash as described previously.

  • Assemble a vacuum distillation apparatus, ensuring all glassware is free of star cracks.

  • Add the crude oil and a magnetic stir bar or boiling chips to the distillation flask.

  • Slowly apply vacuum and begin heating the flask evenly with a heating mantle.

  • Collect the fraction that distills at the expected boiling point and pressure.

  • Allow the apparatus to cool completely before releasing the vacuum to prevent rapid oxidation of the hot aldehyde.[7]

Data Presentation

Purification Method Principle Advantages Disadvantages Best Suited For
Basic Aqueous Wash Conversion of acidic impurities to water-soluble salts.Simple, fast, and effective for removing acidic impurities like benzoic acid.[6]Only removes acidic impurities; not a complete purification method.Pre-purification step before distillation or chromatography.
Distillation (Vacuum) Separation based on differences in boiling points at reduced pressure.[10]Effective for separating compounds with different boiling points; can handle large quantities.Not suitable for thermally unstable compounds or those with very close boiling points.[8]Thermally stable, high-boiling point oily aldehydes.
Column Chromatography Differential adsorption onto a stationary phase based on polarity.High purity can be achieved; applicable to a wide range of compounds.[22]Can be slow and require large volumes of solvent; potential for product decomposition on silica gel.[6]Small-scale purifications, complex mixtures, and thermally sensitive compounds.
Bisulfite Adduct Formation Reversible formation of a water-soluble adduct with the aldehyde.[20]Highly selective for aldehydes; allows for recovery of the aldehyde.[6][18]May not be effective for sterically hindered aldehydes; adduct may be insoluble.[18][20]Removing aldehyde impurities from a non-aldehyde product or purifying an aldehyde from non-carbonyl impurities.
Crystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Can yield very pure material; scalable.Not all oily compounds crystallize easily; can lead to "oiling out".[11]Oily compounds that can be induced to solidify under specific solvent and temperature conditions.

Visualization of Purification Workflow

Purification_Workflow Crude_Oily_Aldehyde Crude Oily Benzaldehyde Derivative Acidic_Impurities Acidic Impurities Present? (e.g., Benzoic Acid) Crude_Oily_Aldehyde->Acidic_Impurities Basic_Wash Basic Aqueous Wash Acidic_Impurities->Basic_Wash Yes Washed_Aldehyde Washed Aldehyde Acidic_Impurities->Washed_Aldehyde No Basic_Wash->Washed_Aldehyde Thermal_Stability Thermally Stable? Washed_Aldehyde->Thermal_Stability Bisulfite_Method Isolating Aldehyde from Non-Carbonyls? Washed_Aldehyde->Bisulfite_Method Vacuum_Distillation Vacuum Distillation Thermal_Stability->Vacuum_Distillation Yes Column_Chromatography Column Chromatography Thermal_Stability->Column_Chromatography No Pure_Aldehyde_Distill Pure Oily Aldehyde Vacuum_Distillation->Pure_Aldehyde_Distill Pure_Aldehyde_Column Pure Oily Aldehyde Column_Chromatography->Pure_Aldehyde_Column Bisulfite_Method->Column_Chromatography No Bisulfite_Adduct Bisulfite Adduct Formation Bisulfite_Method->Bisulfite_Adduct Yes Pure_Aldehyde_Bisulfite Pure Oily Aldehyde Bisulfite_Adduct->Pure_Aldehyde_Bisulfite

Caption: Decision tree for selecting a purification method.

References

  • Workup: Aldehydes - Department of Chemistry : University of Rochester. Available at: [Link]

  • What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid ? | ResearchGate. Available at: [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • How can we control the conversion of Benzaldehyde to Benzoic acid? If it happens kindly give the methods to reconvert as Benzaldehyde. | ResearchGate. Available at: [Link]

  • How to recrystallize an oily compound? - ResearchGate. Available at: [Link]

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC. Available at: [Link]

  • What are the possible impurities in benzoin and how to remove them? - Blog. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. Available at: [Link]

  • Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid - ResearchGate. Available at: [Link]

  • Purification of benzaldehyde? - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Available at: [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Distillation - Organic Chemistry at CU Boulder. Available at: [Link]

  • How to Purify by Distillation. Available at: [Link]

  • What are the common impurities in benzaldehyde? - Blog. Available at: [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. Available at: [Link]

  • Why do some compounds crystallize easily while very similar compounds oil out? (organometallics specifically) : r/chemistry - Reddit. Available at: [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography?. Available at: [Link]

  • Guidance for OS Techniques Articles - Organic Syntheses. Available at: [Link]

  • Chemical Composition and Crystallization Behavior of Oil and Fat Blends for Spreadable Fat Applications - PMC. Available at: [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]

  • Column Chromatography Theory - Chemistry Online @ UTSC. Available at: [Link]

  • Benzoin condensation - Wikipedia. Available at: [Link]

  • Benzaldehyde - Wikipedia. Available at: [Link]

  • column chromatography & purification of organic compounds - YouTube. Available at: [Link]

  • Purification of oily products in industrial chemistry. : r/OrganicChemistry - Reddit. Available at: [Link]

  • Purification Methods of Organic Compounds - Research and Reviews. Available at: [Link]

  • How To Run A Reaction: Purification - Department of Chemistry : University of Rochester. Available at: [Link]

  • US4379026A - Process for the purification of benzaldehyde - Google Patents.
  • The preparation of aldehydes ketones reagents conditions using potassium dichromate(VI) sulfuric acid reflux distillation oxidation of alcohols advanced A level organic chemistry revision notes doc brown. Available at: [Link]

  • Benzaldehyde | C6H5CHO | CID 240 - PubChem - NIH. Available at: [Link]

  • How to make benzil starting from benzaldehyde - Quora. Available at: [Link]

  • Distilling Benzaldehyde from a solution contaminated with Benzoic acid. - Reddit. Available at: [Link]

  • Mechanism of Benzoin Condensation Reaction - BYJU'S. Available at: [Link]

  • Method for the purification of benzaldehyde - European Patent Office - EP 0016487 B1. Available at: [Link]

  • benzoin - Organic Syntheses Procedure. Available at: [Link]

  • Methods of Preparation of Aldehydes - BYJU'S. Available at: [Link]

  • Level 3 Chemistry NCEA - Distillation vs Reflux - Aldehyde production - AS91391 - YouTube. Available at: [Link]

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Validation & Comparative

Navigating the Nuances of Carbonyl Vibrations: An FT-IR Comparative Guide to 3-(3-Chloropropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, a deep understanding of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating functional groups, and within this, the carbonyl (C=O) stretch is a particularly sensitive and informative probe of the electronic environment. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) carbonyl stretching frequency of 3-(3-Chloropropoxy)-4-methoxybenzaldehyde, placed in the context of related benzaldehyde derivatives. By dissecting the interplay of electronic and structural effects, we can predict and interpret the spectral data that is crucial for chemical identification and characterization.

The position of the carbonyl absorption band in an IR spectrum is exquisitely sensitive to the substituents on the aromatic ring.[1] These effects are primarily governed by the balance of induction and resonance. Electron-donating groups (EDGs) tend to lower the C=O stretching frequency, while electron-withdrawing groups (EWGs) generally increase it.[1] This is because EDGs increase the electron density at the carbonyl carbon through resonance, which weakens the C=O bond and shifts its vibration to a lower wavenumber. Conversely, EWGs pull electron density away, strengthening the bond and moving the stretch to a higher frequency.[1]

Comparative Analysis of Carbonyl Stretch Frequencies

CompoundSubstituentsCarbonyl Stretch (cm⁻¹)Key Effects
BenzaldehydeNone~1703 - 1705[2][3]Baseline, conjugation to the phenyl ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[3]
4-Methoxybenzaldehyde4-OCH₃ (EDG)~1702[4]The electron-donating methoxy group at the para position slightly lowers the frequency compared to benzaldehyde due to resonance.[5]
3-Chloro-4-methoxybenzaldehyde3-Cl (EWG), 4-OCH₃ (EDG)~1700 (inferred from similar compounds)The electron-withdrawing chlorine atom's inductive effect is counteracted by the methoxy group's resonance. An infrared doublet near 1700 cm⁻¹ has been observed for this compound, potentially due to Fermi resonance.[6]
This compound 3-O(CH₂)₃Cl (Weak EWG), 4-OCH₃ (EDG) Estimated: ~1695 - 1700 The 3-chloropropoxy group is weakly electron-withdrawing due to the electronegativity of the oxygen and chlorine atoms. This effect, combined with the electron-donating methoxy group, is expected to result in a carbonyl frequency slightly lower than or similar to 3-chloro-4-methoxybenzaldehyde.

Rationale for the Estimation:

The 4-methoxy group is a known electron-donating group through resonance, which tends to decrease the carbonyl stretching frequency.[5] The 3-(3-chloropropoxy) group at the meta position will exert a net weak electron-withdrawing inductive effect due to the electronegative oxygen and chlorine atoms. However, this effect is transmitted through a flexible alkyl chain, diminishing its impact on the aromatic ring and the carbonyl group compared to a directly attached halogen. The interplay of these two substituents is expected to result in a carbonyl stretch that is slightly lower than that of benzaldehyde and 4-methoxybenzaldehyde, and likely in a similar region to 3-chloro-4-methoxybenzaldehyde.

The Causality Behind Experimental Choices: Understanding Substituent Effects

The prediction of the carbonyl stretching frequency is rooted in fundamental principles of molecular structure and bonding. The following diagram illustrates the key factors influencing the C=O vibrational frequency in substituted benzaldehydes.

Caption: Interplay of electronic effects on the carbonyl stretch frequency.

Experimental Protocol: A Self-Validating System for FT-IR Analysis

To experimentally determine the carbonyl stretch of this compound, the following detailed protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a versatile technique suitable for both solid and liquid samples, requiring minimal sample preparation.

Objective: To obtain a high-resolution FT-IR spectrum of this compound and identify the carbonyl stretching frequency.

Materials:

  • This compound sample

  • FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

    • Perform a background scan to account for atmospheric CO₂ and water vapor. This is a critical step for obtaining a clean spectrum of the sample.

  • Sample Application:

    • Clean the surface of the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Place a small amount of the this compound sample directly onto the center of the ATR crystal using a clean spatula. If the sample is a solid, ensure good contact with the crystal by applying gentle pressure with the built-in pressure clamp.

  • Data Acquisition:

    • Collect the sample spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

    • The spectral range should typically be from 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the strong, sharp absorption band in the region of approximately 1750-1650 cm⁻¹, which is characteristic of a carbonyl stretch.[7]

    • Use the software's peak-picking tool to accurately determine the wavenumber of the maximum absorbance for the carbonyl peak.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipe to remove all traces of the sample.

This protocol ensures a reliable and reproducible measurement of the FT-IR spectrum. The background scan serves as a self-validating step, ensuring that the observed peaks are from the sample and not the instrument's environment.

Conclusion

By leveraging a comparative approach and a solid understanding of fundamental electronic principles, we can confidently predict the FT-IR carbonyl stretching frequency of this compound to be in the range of 1695-1700 cm⁻¹. This analysis, grounded in experimental data from related molecules, provides a valuable framework for researchers in the fields of chemical synthesis and drug development. The provided experimental protocol offers a robust method for the empirical validation of this prediction, underscoring the synergy between theoretical understanding and practical application in modern chemical analysis.

References

  • Homework.Study.com. What is the reason for the lower frequency of the carbonyl peak in benzaldehyde, which appears as a strong peak at 1703 c m − 1 , compared to the carbonyl peak in most aldehydes that appear at 1725 c m − 1 ? Available from: [Link]

  • University of Calgary. Carbonyl - compounds - IR - spectroscopy. Available from: [Link]

  • Pearson+. Justify the carbonyl stretching frequencies indicated for benzaldehyde and 4-methoxybenzaldehyde. Available from: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]

  • ResearchGate. FT-Raman and infrared spectra and vibrational assignments for 3-chloro-4-methoxybenzaldehyde, as supported by ab initio, hybrid density functional theory and normal coordinate calculations. Available from: [Link]

  • PubChem. 3-Chloro-4-methoxybenzaldehyde. Available from: [Link]

  • NIST WebBook. Benzaldehyde, 3-hydroxy-4-methoxy-. Available from: [Link]

  • ResearchGate. Experimental IR spectra of carbonyl stretching vibration of 2-bromo-4-chlorobenzaldehyde in non-polar (a) and polar (b) solvents. Available from: [Link]

  • Michigan State University. IR Absorption Table. Available from: [Link]

  • ResearchGate. FT-IR spectra of 4-methoxy benzaldehyde in percent of [Zr-UiO-66-PDC], [Zr-UiO-66-PDC-SO3H]Cl and [Zr-UiO-66-PDC-SO3H]FeCl4. Available from: [Link]

  • NIST WebBook. Benzaldehyde, 4-methoxy-. Available from: [Link]

  • Chegg.com. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Available from: [Link]

  • PubChem. 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. Available from: [Link]

Sources

Comparative Technical Guide: 3-Chloropropoxy vs. 3-Bromopropoxy Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the functional trade-offs between 3-chloropropoxy benzaldehyde and 3-bromopropoxy benzaldehyde . These compounds serve as critical bifunctional linkers in medicinal chemistry (e.g., PROTACs, fragment-based drug discovery).

The Verdict:

  • Select 3-Chloropropoxy Benzaldehyde when synthetic purity of the intermediate is paramount. It offers superior chemoselectivity during synthesis, avoiding dimerization, but requires catalytic activation (Finkelstein conditions) for downstream coupling.

  • Select 3-Bromopropoxy Benzaldehyde when downstream reactivity speed is the priority. It acts as a "hot" electrophile for direct

    
     coupling but suffers from lower synthetic yields due to competitive bis-alkylation side reactions.
    

Chemical Properties & Structural Analysis[1][2]

The core difference lies in the terminal halide leaving group. The benzaldehyde moiety remains constant, serving as a handle for reductive amination or Wittig olefination, while the propyl chain acts as a spacer.

Feature3-Chloropropoxy Derivative3-Bromopropoxy DerivativeImpact on Reactivity
Bond Length (C-X) ~1.78 Å~1.93 ÅC-Br bond is longer and weaker, facilitating cleavage.
Bond Energy ~339 kJ/mol~285 kJ/molLower energy required to break C-Br bond.
Leaving Group Ability Moderate (

)
Good (

)
Bromide is a weaker base (

HBr = -9) than Chloride (

HCl = -7), making it a superior leaving group.
Stability HighModerateBromo-derivatives degrade faster under light/basic conditions.

Synthesis: The "Selectivity Trap"

The primary bottleneck in utilizing these linkers is their initial synthesis from hydroxybenzaldehyde.

The Selectivity Advantage of Chloro-Alkylation

Synthesizing the chloro-derivative utilizes 1-bromo-3-chloropropane . This reagent exploits the significant reactivity difference between the alkyl bromide and alkyl chloride ends.

  • Mechanism: The phenoxide nucleophile selectively attacks the bromine end (

    
    ), leaving the chlorine intact.
    
  • Result: High yield of mono-alkylated product with minimal dimer formation.

The Statistical Challenge of Bromo-Alkylation

Synthesizing the bromo-derivative requires 1,3-dibromopropane . Since both ends are equally reactive, the mono-alkylated product competes with the starting material for the phenoxide.

  • Mechanism: Statistical reaction. Once the first bromine is displaced, the product (containing the second bromine) can react with another phenoxide molecule.

  • Result: Significant formation of the bis-phenoxy dimer unless a large excess (3-5 equivalents) of dibromide is used.

Visualization: Synthesis Pathways & Side Reactions

SynthesisPathways Start Hydroxybenzaldehyde (Phenoxide) ReagentCl 1-Bromo-3-chloropropane (Hetero-dihalide) Start->ReagentCl Path A: High Selectivity ReagentBr 1,3-Dibromopropane (Homo-dihalide) Start->ReagentBr Path B: Statistical Control ProductCl 3-Chloropropoxy Benzaldehyde (Stable Intermediate) ReagentCl->ProductCl Selective substitution of Br only ProductBr 3-Bromopropoxy Benzaldehyde (Reactive Intermediate) ReagentBr->ProductBr Mono-alkylation Dimer Bis-phenoxy Dimer (Impurity) ProductBr->Dimer Side Reaction: Product reacts again

Caption: Path A (Chloro) yields a stable product selectively. Path B (Bromo) risks dimerization, requiring excess reagent to suppress the red dashed pathway.

Experimental Protocols

Protocol A: Selective Synthesis of 4-(3-Chloropropoxy)benzaldehyde

Objective: High-yield synthesis minimizing purification burden.

  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 1-Bromo-3-chloropropane (1.2 eq),

    
     (2.0 eq), Acetone (0.5 M).
    
  • Procedure:

    • Dissolve 4-hydroxybenzaldehyde in Acetone.

    • Add anhydrous

      
       and stir at room temperature for 15 min to generate the phenoxide.
      
    • Add 1-bromo-3-chloropropane dropwise.

    • Reflux at 60°C for 6-8 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Filter off inorganic salts. Concentrate filtrate. Recrystallize from Ethanol/Water.[1]

  • Expected Yield: 85-95%.

Protocol B: Reactivity-First Synthesis of 4-(3-Bromopropoxy)benzaldehyde

Objective: Obtaining the reactive bromide while suppressing dimer.

  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 1,3-Dibromopropane (4.0 eq - Critical Excess),

    
     (2.0 eq), Acetonitrile.
    
  • Procedure:

    • Dissolve 1,3-dibromopropane (large excess) in Acetonitrile and heat to 50°C.

    • Add a solution of 4-hydroxybenzaldehyde and base slowly over 1 hour (high dilution principle).

    • Reflux for 4 hours.

    • Workup: Distill off the excess 1,3-dibromopropane (recoverable). Extract residue with DCM/Water. Purify via column chromatography (essential to remove dimers).

  • Expected Yield: 60-75% (lower due to statistical loss and purification).

Downstream Reactivity & The Finkelstein "Equalizer"

When coupling these linkers to amines (e.g., creating a secondary amine linker), the reaction rates differ drastically.

  • Bromo-Linker: Reacts directly with secondary amines in

    
     at 60°C. Reaction time: 2-4 hours.
    
  • Chloro-Linker: Reacts sluggishly. Often requires temperatures >80°C or 24+ hours.

The Solution: Use Finkelstein Conditions to upgrade the Chloro-linker in situ. By adding catalytic Potassium Iodide (KI), the alkyl chloride is converted to a transient, highly reactive alkyl iodide.

Comparative Kinetics Workflow

ReactivityComparison Cl_Sub 3-Chloropropoxy Benzaldehyde Direct Direct Amination (HNR2, Base, Heat) Cl_Sub->Direct Finkel Finkelstein Activation (+ 10 mol% KI) Cl_Sub->Finkel Br_Sub 3-Bromopropoxy Benzaldehyde Br_Sub->Direct Slow Slow Conversion (24-48h, Low Yield) Direct->Slow Poor Leaving Group Fast Fast Conversion (2-4h, High Yield) Direct->Fast Good Leaving Group Fastest Rapid Conversion (Transient Iodide) Finkel->Fastest In-situ Iodo intermediate

Caption: The Chloro-derivative requires KI activation to match the performance of the Bromo-derivative.

Decision Matrix

ScenarioRecommended LinkerRationale
Large Scale Manufacturing 3-Chloro Lower cost of reagents (1-bromo-3-chloropropane), easier purification (no dimers), higher stability during storage.
Library Synthesis (High Throughput) 3-Bromo Faster reaction times allow for rapid parallel synthesis without additional reagents (KI).
Sensitive Substrates 3-Bromo Lower reaction temperatures (avoiding the heat needed for Chloro displacement) preserve sensitive functional groups on the nucleophile.
Stepwise Synthesis 3-Chloro If the aldehyde must be reacted first (e.g., Wittig reaction), the alkyl chloride will survive the conditions, whereas the alkyl bromide might degrade.

References

  • PubChem. (2025).[2][3] 4-(3-Propoxypropoxy)benzaldehyde Compound Summary. National Library of Medicine. [Link]

  • PTC Organics. (2005). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane: Selectivity and Side Reactions. [Link]

  • MDPI. (2020).[4] One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Chemical Proceedings. [Link]

Sources

Optimizing Isomer Resolution: HPLC Strategies for Methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Method Development

Executive Summary & The Separation Challenge

Methoxybenzaldehyde derivatives (anisaldehydes) exist as three positional isomers: ortho- (2-), meta- (3-), and para- (4-) methoxybenzaldehyde . In drug development and metabolic profiling, separating these isomers is critical but chromatographically challenging.

The Core Problem: Standard C18 (Octadecylsilane) stationary phases rely primarily on hydrophobic subtraction. Because the


- and 

- isomers possess nearly identical hydrophobicity (logP

1.8) and similar pKa values, they frequently co-elute or exhibit poor resolution (

) on traditional alkyl phases.

The Solution: This guide demonstrates that switching from a hydrophobic-driven mechanism (C18) to a


-electron driven mechanism (Phenyl-Hexyl  or PFP ) provides the necessary orthogonal selectivity to resolve the critical pair (

-/

-).[1] Furthermore, the choice of organic modifier—Methanol (MeOH) vs. Acetonitrile (ACN)—is the decisive factor in activating these

-

interactions.

Mechanistic Insight: Why C18 Fails and Phenyl Succeeds

To resolve positional isomers, one must exploit differences in molecular shape and electron density distribution rather than just hydrophobicity.

The C18 Limitation

On a C18 column, retention is governed by the solvophobic theory. The analyte partitions into the stationary phase to escape the polar mobile phase.

  • Result:

    
    -Methoxybenzaldehyde often separates due to steric hindrance (ortho effect) and intramolecular hydrogen bonding, which alters its effective polarity. However, 
    
    
    
    - and
    
    
    - isomers lack sufficient steric differentiation to interact differently with the linear C18 chains.
The Phenyl-Hexyl Advantage ( - Stacking)

Phenyl-Hexyl columns feature phenyl rings attached to the silica via a hexyl spacer.

  • Mechanism: The electron-deficient

    
    -system of the methoxybenzaldehyde ring interacts with the 
    
    
    
    -electrons of the stationary phase.
  • Selectivity: The position of the methoxy group (

    
    ) alters the electron density and resonance of the benzene ring. The Phenyl-Hexyl phase is sensitive to these electronic differences, creating distinct retention times for all three isomers.
    
The "Methanol Effect" (Expert Tip)

Crucial: Acetonitrile (ACN) contains a triple bond with its own


-electrons. ACN competes with the analyte for 

-interactions on the stationary phase, effectively "muting" the selectivity of a Phenyl column.
  • Rule: When using Phenyl-based columns for aromatics, Methanol is preferred. It is protic and lacks

    
    -electrons, allowing the analyte-stationary phase interaction to dominate.
    

Visualizing the Interaction Mechanism

The following diagram illustrates the differential interaction modes. Note how the Phenyl-Hexyl phase adds a secondary interaction layer (


-stacking) absent in C18.

InteractionMechanism cluster_C18 C18 Stationary Phase cluster_Phenyl Phenyl-Hexyl Stationary Phase Analyte Methoxybenzaldehyde (Analyte) C18_Mech Hydrophobic Interaction (Van der Waals) Analyte->C18_Mech Phenyl_Mech1 Hydrophobic Interaction Analyte->Phenyl_Mech1 Phenyl_Mech2 Pi-Pi Stacking (Electronic Selectivity) Analyte->Phenyl_Mech2 C18_Result Co-elution of m/p isomers (Similar Hydrophobicity) C18_Mech->C18_Result Phenyl_Result Full Resolution (Electronic Differences) Phenyl_Mech1->Phenyl_Result Phenyl_Mech2->Phenyl_Result

Figure 1: Comparison of retention mechanisms. Phenyl phases utilize dual interactions to resolve isomers.

Experimental Protocol: Self-Validating System

This protocol is designed to be self-validating . The inclusion of a "Resolution Check" step ensures the system is performing correctly before running unknown samples.

Materials
  • Analytes: 2-Methoxybenzaldehyde (

    
    -), 3-Methoxybenzaldehyde (
    
    
    
    -), 4-Methoxybenzaldehyde (
    
    
    -).
  • Columns:

    • Control: C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm.

    • Test: Phenyl-Hexyl Column (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Methanol (LC-MS Grade).

Method Parameters
  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 30°C (Controlled)

  • Detection: UV @ 254 nm (Aromatic ring absorption) and 280 nm.

  • Injection: 5 µL

Step-by-Step Workflow
  • Preparation: Dissolve individual standards in 50:50 MeOH:Water to 100 µg/mL. Create a mix containing all three.

  • System Suitability Test (SST): Inject the mixture.

    • Acceptance Criteria: Resolution (

      
      ) between critical pair (
      
      
      
      /
      
      
      ) must be
      
      
      . Tailing factor (
      
      
      ) must be
      
      
      .
  • Gradient Profile (Generic Starting Point):

    • 0.0 min: 30% B

    • 10.0 min: 70% B

    • 12.0 min: 95% B

    • 15.0 min: 30% B (Re-equilibration)

Comparative Performance Data

The following data represents typical performance characteristics observed when comparing these chemistries.

Table 1: Retention Comparison (Representative Data)
ParameterC18 (Mobile Phase: ACN/Water)Phenyl-Hexyl (Mobile Phase: MeOH/Water)
Elution Order



(co-elution)






(ortho)
4.2 min4.8 min

(meta)
5.1 min5.9 min

(para)
5.2 min6.5 min
Resolution (

)

0.8 (Fail) 3.2 (Pass)
Selectivity (

)
1.021.10
Dominant Mechanism Hydrophobicity

-

Interaction + Hydrophobicity

Note: Data is illustrative of typical selectivity shifts.[1][3] Actual retention times depend on column dimensions and exact gradient slope.

Analysis of Results
  • C18 Failure: The resolution of 0.8 indicates significant overlap. Quantitation is impossible without mass spectrometry deconvolution.

  • Phenyl-Hexyl Success: The switch to MeOH/Phenyl-Hexyl increases retention for all compounds (due to lower elution strength of MeOH vs ACN) but significantly widens the gap between the meta and para isomers due to the specific alignment of the methoxy group with the stationary phase ring system.

Method Development Decision Tree

Use this workflow to guide your optimization process.

MethodWorkflow Start Start: Isomer Mixture Step1 Screen C18 w/ ACN Start->Step1 Decision1 Rs > 1.5? Step1->Decision1 Success Validate Method Decision1->Success Yes Step2 Switch to Phenyl-Hexyl Decision1->Step2 No (Co-elution) Step3 Change Organic to Methanol (Maximize Pi-Selectivity) Step2->Step3 Decision2 Rs > 1.5? Step3->Decision2 Decision2->Success Yes Step4 Optimize Gradient Slope or Temperature Decision2->Step4 No Step4->Decision2

Figure 2: Logical workflow for resolving aromatic isomers. Note the critical step of switching to Methanol.

References

  • PubChem. (n.d.). 4-Methoxybenzaldehyde (p-Anisaldehyde) Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Agilent Technologies. (2018). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Retrieved October 26, 2023, from [Link]

  • Shimadzu. (n.d.). Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. Retrieved October 26, 2023, from [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing Regioisomers of Chloropropoxy-Methoxybenzaldehyde by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of efficient and reliable research. Regioisomers—molecules with the same chemical formula but different spatial arrangements of substituents on a core scaffold—can exhibit vastly different chemical, physical, and biological properties.[1] Therefore, their accurate differentiation is not merely an academic exercise but a critical step in ensuring the desired outcome of a synthetic route and the safety and efficacy of a potential therapeutic agent. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for distinguishing the regioisomers of chloropropoxy-methoxybenzaldehyde, a substituted aromatic compound illustrative of the challenges frequently encountered in chemical synthesis.

The chloropropoxy-methoxybenzaldehyde scaffold can exist in several regioisomeric forms, depending on the relative positions of the aldehyde, methoxy, and chloropropoxy groups on the benzene ring. For the purpose of this guide, we will focus on the six possible isomers where the aldehyde group is at position 1. The challenge lies in definitively assigning the substitution pattern, a task for which NMR spectroscopy is exceptionally well-suited.[2]

The Power of Proton (¹H) NMR: A First Look at Isomeric Differences

Proton NMR spectroscopy offers the initial and often most informative glimpse into the structure of a molecule.[2] The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals for the aromatic protons provide a fingerprint of the substitution pattern on the benzene ring.

The aldehyde proton will consistently appear as a singlet far downfield, typically in the range of δ 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group.[3][4] Similarly, the methoxy group will present as a singlet around δ 3.8-4.0 ppm, and the chloropropoxy group will exhibit characteristic multiplets for its methylene protons. However, it is the aromatic region (typically δ 6.5-8.0 ppm) that holds the key to differentiating the regioisomers.[5][6]

The electronic nature of the substituents significantly influences the chemical shifts of the aromatic protons. The aldehyde group is electron-withdrawing, deshielding the ortho and para protons, while the methoxy and chloropropoxy groups are electron-donating, shielding the ortho and para protons.[7] The interplay of these effects results in unique spectral patterns for each isomer.

Predicted ¹H NMR Aromatic Region Patterns for Chloropropoxy-Methoxybenzaldehyde Isomers:
Isomer (CHO at C1)Predicted Aromatic Proton Signals and Splitting PatternsKey Differentiating Features
2-Methoxy-3-chloropropoxy Three distinct signals, likely complex multiplets (e.g., a doublet, a triplet, and a doublet).The proximity of two ortho substituents will lead to significant downfield shifts for the remaining protons.
2-Methoxy-4-chloropropoxy Three distinct signals: a doublet, a doublet, and a singlet (or a narrow doublet).The proton at C5, situated between two electron-donating groups, will be significantly shielded (upfield shift).
2-Methoxy-5-chloropropoxy Three distinct signals, likely a doublet, a doublet, and a doublet of doublets.The coupling patterns will reflect the ortho, meta, and para relationships between the protons.
3-Methoxy-4-chloropropoxy Three distinct signals: a doublet, a doublet, and a singlet (or a narrow doublet).The proton at C2, ortho to the aldehyde and meta to the methoxy group, will be the most deshielded.
4-Methoxy-2-chloropropoxy Three distinct signals: a doublet, a doublet, and a doublet of doublets.The proton at C6, ortho to the aldehyde and meta to the chloropropoxy group, will be significantly deshielded.
4-Methoxy-3-chloropropoxy Three distinct signals: a doublet, a doublet, and a singlet (or a narrow doublet).The proton at C2, ortho to the aldehyde and the chloropropoxy group, will experience strong deshielding.

Unveiling the Carbon Skeleton: Insights from ¹³C NMR

While ¹H NMR provides information on the proton environment, ¹³C NMR spectroscopy directly probes the carbon framework of the molecule.[8] The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents, providing another layer of structural information.[9][10][11]

The aldehyde carbonyl carbon will have a characteristic signal in the δ 190-200 ppm range.[12] The aromatic carbons typically resonate between δ 110-170 ppm.[13] The carbon directly attached to the electron-donating methoxy and chloropropoxy groups will be shielded (shifted upfield), while the carbon of the aldehyde group will be deshielded (shifted downfield). The number of signals in the aromatic region can also indicate the symmetry of the molecule.[8][13]

Connecting the Dots: Definitive Structural Elucidation with 2D NMR

For complex cases where 1D NMR spectra may be ambiguous due to overlapping signals or complex splitting patterns, two-dimensional (2D) NMR techniques are indispensable for unambiguous structure determination.[14][15][16][17]

COSY (Correlation Spectroscopy)

COSY is a homonuclear correlation experiment that reveals proton-proton couplings, typically over two to three bonds. In the context of our regioisomers, COSY spectra would show correlations between adjacent aromatic protons, helping to trace the connectivity of the proton spin systems on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC is a heteronuclear correlation experiment that identifies one-bond correlations between protons and their directly attached carbons. This is invaluable for assigning the chemical shifts of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is arguably the most powerful 2D NMR technique for elucidating the substitution pattern on an aromatic ring.[18] It reveals correlations between protons and carbons over two to three bonds. By observing correlations from the aldehyde proton, the methoxy protons, and the protons of the chloropropoxy group to the aromatic carbons, the precise positions of these substituents can be definitively established.

For example, a correlation from the methoxy protons to a specific aromatic carbon in the HMBC spectrum would unequivocally place the methoxy group adjacent to that carbon.

Caption: Key HMBC correlations for identifying 4-methoxy-3-chloropropoxybenzaldehyde.

Through-Space Correlations: The Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that results in a change in the intensity of an NMR signal when a nearby nucleus is irradiated.[19] NOE is observed between protons that are close in space (typically < 5 Å), regardless of whether they are directly bonded.[20] This makes NOE a powerful tool for confirming the relative positions of substituents on a benzene ring.

For example, in a 2-methoxy-3-chloropropoxy isomer, an NOE would be expected between the methoxy protons and the protons of the chloropropoxy group, as they are in close spatial proximity. In contrast, a 2-methoxy-4-chloropropoxy isomer would not show this correlation. 1D NOE difference experiments or 2D NOESY experiments can be employed to detect these through-space interactions.[19][20]

Caption: Expected NOE correlation for a sterically crowded isomer.

Experimental Protocol

The following provides a general workflow for the NMR analysis of chloropropoxy-methoxybenzaldehyde regioisomers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Filter the solution into a 5 mm NMR tube.

2. 1D NMR Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width to cover both the aromatic and aliphatic regions.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.

3. 2D NMR Acquisition:

  • COSY: Acquire a standard gradient-selected COSY spectrum.

  • HSQC: Acquire a standard gradient-selected HSQC spectrum, optimized for a one-bond J-coupling of ~145 Hz.

  • HMBC: Acquire a standard gradient-selected HMBC spectrum, optimized for a long-range J-coupling of 8-10 Hz.

  • NOESY/1D NOE (Optional but Recommended): For NOESY, use a mixing time of 500-800 ms. For 1D NOE, irradiate the methoxy and chloropropoxy proton signals and observe the enhancements in the aromatic region.

4. Data Processing and Analysis:

  • Process all spectra using appropriate window functions (e.g., exponential multiplication for 1D, sine-bell for 2D).

  • Calibrate the spectra to the TMS signal.

  • Integrate the ¹H NMR signals.

  • Analyze the splitting patterns in the ¹H NMR spectrum.

  • Assign the protonated carbons using the HSQC spectrum.

  • Elucidate the substitution pattern by systematically analyzing the HMBC correlations from the substituent protons to the aromatic carbons.

  • Confirm the assignments using COSY and NOE data.

Conclusion

References

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • ResearchGate. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • RogueChem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

  • Journal of Chemical Education. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Retrieved from [Link]

  • JEOL. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. Retrieved from [Link]

  • Butts Research. (n.d.). Accurate NOE-distance determination enables the stereochemical assignment of a flexible molecule – arugosin Cw. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Semantic Scholar. (2003, January 1). 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link]

  • Journal of Analytical & Bioanalytical Techniques. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde.... Retrieved from [Link]

  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • YouTube. (2021, October 5). Analyzing Partial Structure in the Aromatic Region (1H NMR). Retrieved from [Link]

  • BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde at BMRB. Retrieved from [Link]

  • Journal of Chemical Education. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Retrieved from [Link]

  • PubMed. (2006, August). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Retrieved from [Link]

  • ResearchGate. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

  • ResearchGate. (2018). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

Safety Operating Guide

3-(3-Chloropropoxy)-4-methoxybenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Parameter Critical Data
Chemical Name 3-(3-Chloropropoxy)-4-methoxybenzaldehyde
CAS Number 929683-54-5
Waste Classification Halogenated Organic Solvent/Solid (Do NOT mix with non-halogenated streams)
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Potential Sensitizer.[1][2]
Container Type Amber Glass or HDPE (High-Density Polyethylene).
Incompatibility Strong Oxidizers, Strong Bases, Non-halogenated solvents (for cost/processing efficiency).
Spill Response Do not wash down drains. Absorb with inert material (Vermiculite/Sand).[3]

Chemical Profile & Hazard Identification

To dispose of this compound safely, one must first understand its reactivity and stability profile. As a benzaldehyde derivative with a chlorinated ether side chain, it presents specific stability concerns that dictate the disposal workflow.

  • Functional Group Analysis:

    • Aldehyde (-CHO): Susceptible to air oxidation to the corresponding benzoic acid. While not explosive, old containers may develop pressure or precipitate solids.

    • Alkyl Chloride (-CH₂CH₂CH₂Cl): This halogenated motif classifies the substance strictly as Halogenated Waste . Incineration of this compound generates acidic gases (HCl), requiring specialized scrubbers at the disposal facility.

    • Ether Linkage (-O-): Generally stable, but contributes to the organic load.

  • GHS Hazard Classification (Conservative Default):

    • H315/H319: Causes skin and serious eye irritation.[1][3][4]

    • H412: Harmful to aquatic life with long-lasting effects (Critical for preventing drain disposal).

    • H317: May cause an allergic skin reaction (Treat as a sensitizer).

Waste Stream Classification & Segregation

Proper segregation is the single most important step in chemical disposal. Mixing halogenated organics with non-halogenated solvents significantly increases disposal costs and safety risks during incineration.

The Segregation Logic (Decision Tree)

WasteSegregation Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Solid Pure Solid / Precipitate StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Compatible NonHaloSolv Non-Halogenated Solvent (Methanol, Ethyl Acetate) SolventCheck->NonHaloSolv Mixed Stream HaloStream HALOGENATED WASTE STREAM (High Temp Incineration) HaloSolv->HaloStream SeparateStream Segregate if >2% Halogen Content (Treat as Halogenated) NonHaloSolv->SeparateStream SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid->SolidBin

Figure 1: Waste segregation logic flow. Ensure strict separation of halogenated compounds from general organic solvents to maintain compliance.

Step-by-Step Disposal Protocol

A. For Solid Waste (Pure Substance)
  • Container Selection: Use a wide-mouth HDPE jar or the original amber glass container. Do not use metal containers due to potential corrosion from hydrolysis products (HCl) over time.

  • Labeling: Affix a hazardous waste tag immediately.[5]

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazard Checkboxes: Toxic, Irritant.[1]

  • Sealing: Ensure the cap is TFE-lined (Teflon) to prevent organic vapor leaching. Tape the cap if storing for >1 week.

B. For Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.

    • If dissolved in Acetone, Methanol, or Ethyl Acetate :

      • Rule of Thumb: If the halogenated compound concentration is >1-2% , the entire mixture must be classified as Halogenated Waste .

      • Action: Do not dilute into the non-halogenated stream.[5] Segregate into a dedicated "Halogenated Mixtures" container.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acidic workups, neutralize with Sodium Bicarbonate before bottling to prevent pressure buildup from off-gassing.

Spill Response Procedures

In the event of a benchtop spill, follow this containment workflow to prevent environmental contamination.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid inhalation) Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Evacuate->PPE Contain 3. Containment (Surround with absorbent socks) PPE->Contain Absorb 4. Absorption (Use Vermiculite or Sand) Contain->Absorb Collect 5. Collection (Scoop into hazardous waste bag) Absorb->Collect Clean 6. Decontamination (Soap & Water wash) Collect->Clean

Figure 2: Operational workflow for managing spills of this compound.

Critical Spill Notes:

  • Do NOT use paper towels alone for large spills; the aldehyde can be potent and paper offers no vapor suppression. Use vermiculite or activated carbon mats.

  • Decontamination: After collecting the solid/absorbent, wash the surface with a dilute soap solution. Do not use bleach (sodium hypochlorite), as it may react with the aldehyde or residual organics to form more chlorinated byproducts.

Regulatory & Compliance Context

  • EPA RCRA Status: While this specific CAS may not be explicitly "P" or "U" listed by the EPA, it falls under the "Characteristic Hazardous Waste" definition if it exhibits toxicity. Furthermore, as a halogenated solvent contaminant, it triggers F-listed waste protocols when mixed with spent solvents [1].

  • Drain Disposal: Strictly Prohibited. The chlorine substituent renders the molecule persistent and potentially toxic to aquatic microorganisms in wastewater treatment plants [2].

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]

  • PubChem. Compound Summary: this compound (CAS 929683-54-5). National Library of Medicine. Available at: [Link]

  • Boston University EHS. Chemical Waste Management Guide: Halogenated vs. Non-Halogenated Solvents. Available at: [Link]

Sources

Personal protective equipment for handling 3-(3-Chloropropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

3-(3-Chloropropoxy)-4-methoxybenzaldehyde is not merely a benign organic building block; it is a halogenated alkylating intermediate commonly used in the synthesis of EGFR inhibitors like Gefitinib.

While often classified generically as an irritant, the presence of the 3-chloropropoxy side chain introduces specific risks regarding alkylation and aquatic toxicity that standard safety protocols often overlook. This guide moves beyond the basic Safety Data Sheet (SDS) to provide a field-validated handling strategy.

Core Hazard Matrix
Hazard ClassGHS CodeOperational Implication
Skin Irritation H315High. The chloropropyl group increases lipophilicity, facilitating dermal absorption.
Eye Irritation H319Severe. Aldehyde functionality reacts with mucosal proteins; dust causes immediate lacrimation.
STOT - SE H335Respiratory. Dust inhalation triggers upper respiratory tract inflammation.
Aquatic Toxicity H411/412Environmental. Chlorinated ether moiety is resistant to biodegradation. Zero-drain disposal.

Hierarchy of Controls: Engineering First

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

  • Primary Containment: All weighing and manipulation of the solid must occur inside a certified Chemical Fume Hood or Powder Weighing Station operating at a face velocity of 80–100 fpm (0.4–0.5 m/s).

  • Static Control: As a dry organic powder, this compound is prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent "powder fly," which defeats hood containment.

Personal Protective Equipment (PPE) Strategy

The "standard lab coat and nitrile gloves" approach is insufficient for solutions of this compound due to the carrier solvent effect.

A. Hand Protection: The "Solvent Carrier" Rule

The danger of the 3-chloropropoxy moiety is magnified when dissolved in organic solvents (DCM, DMF, THF), which can carry the molecule through standard nitrile gloves.

  • Scenario 1: Handling Dry Solid

    • Glove: Standard Nitrile (minimum 5 mil / 0.12 mm).

    • Protocol: Single glove is acceptable if immediate change-out occurs upon contamination.

  • Scenario 2: Handling Solutions (Synthesis/Extraction)

    • Glove: Silver Shield® (Laminate) or Double-Gloving (Nitrile over Neoprene).

    • Why: Chlorinated intermediates can permeate standard nitrile in <15 minutes when dissolved in halogenated solvents. Laminate films provide >4 hour breakthrough protection.

B. Respiratory & Eye Protection[1][2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (indirect vented) are mandatory. Safety glasses allow dust migration around the lens.

  • Respiratory: If weighing outside a hood (strongly discouraged) or cleaning spills, use a Half-Face Respirator with P100/OV cartridges . The Organic Vapor (OV) filter handles the aldehyde fumes, while the P100 handles particulates.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling this compound State What is the physical state? Start->State Solid Dry Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Identify Solvent Liquid->Solvent StdPPE Standard PPE: Nitrile Gloves (5 mil) Safety Glasses w/ Side Shields Lab Coat Hood->StdPPE Yes RespPPE Escalated PPE: N95 or P100 Respirator Chemical Goggles Nitrile Gloves Hood->RespPPE No HighPerm High Permeation Risk (DCM, DMF, THF) Solvent->HighPerm LowPerm Low Permeation Risk (Water, Alcohols) Solvent->LowPerm LamGlove REQUIRED: Laminate (Silver Shield) Gloves OR Double Glove (Nitrile/Neoprene) HighPerm->LamGlove StdGlove Standard Nitrile Gloves (Change every 30 mins) LowPerm->StdGlove

Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier risks.

Operational Protocols

Protocol A: Safe Weighing & Transfer
  • Pre-Check: Verify fume hood flow (sash at working height).

  • Setup: Place a disposable absorbent pad (benchkote) in the hood.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas that may scrape and generate static sparks with dry organic powders.

  • Decontamination: Immediately wipe the balance and surrounding area with a tissue dampened in ethanol. Dispose of the tissue as solid hazardous waste , not trash.

Protocol B: Emergency Spill Response

Self-Validating Step: Before starting work, locate the spill kit. Does it contain a "chemically inert" absorbent (vermiculite/sand)? Paper towels are insufficient for aldehyde spills as they increase surface area for evaporation.

  • Isolate: Alert nearby personnel.

  • PPE Up: Don chemical goggles and double gloves.

  • Contain:

    • Solid: Cover with wet paper towels (to prevent dust) then sweep.

    • Liquid: Dike with vermiculite or spill pillows.

  • Clean: Wash area with mild soap and water. Do not use bleach (hypochlorite) immediately, as it can react exothermically with aldehydes.

Waste Disposal & Logistics[7][8]

Because this molecule contains a covalently bound chlorine , it cannot be disposed of in standard organic waste streams in some jurisdictions; it is strictly Halogenated Waste .

Disposal Workflow
Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Chemical Solid"Solid Debris contaminated with Halogenated Aldehydes"
Liquid Waste Halogenated Organic "Halogenated Solvents & Organics" (Do NOT mix with non-halogenated solvents like Acetone/Methanol if your facility separates them cost-wise).
Glassware Triple RinseRinse 3x with Acetone. Collect rinsate as Halogenated Waste. Defaced glass goes to glass bin.
Visualization: Disposal Logic

Disposal_Flow cluster_note Expert Note Waste Waste Generation Type Type? Waste->Type Solid Solid / Debris Type->Solid Liquid Liquid / Mother Liquor Type->Liquid SolidBin Solid Hazardous Waste Bin Solid->SolidBin HalogenCheck Contains Halogenated Solvent (DCM/CHCl3)? Liquid->HalogenCheck RedTag HALOGENATED WASTE (Incineration Required) HalogenCheck->RedTag Yes HalogenCheck->RedTag No (Compound itself is halogenated) Note Even if dissolved in Methanol, the Cl-atom on the molecule classifies this as Halogenated in strict compliance regimes. RedTag->Note NonHal NON-HALOGENATED WASTE (Fuel Blending)

Figure 2: Waste stream classification logic ensuring compliance with halogenated waste protocols.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23143898, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Management of Halogenated Organic Wastes. Retrieved from [Link]

  • Ansell Chemical Resistance Guide.Permeation & Degradation Database (7th Ed).

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(3-Chloropropoxy)-4-methoxybenzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.